SD-36
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H62F2N9O12P |
|---|---|
Molecular Weight |
1158.1666 |
IUPAC Name |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1 |
InChI Key |
JKCSCHXVWPSGBG-OPKPGBGESA-N |
SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SD36; SD 36; SD-36 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of SD-36: A Selective STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various human cancers.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of its operational pathways.
Introduction to this compound: A PROTAC Approach
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to eliminate specific proteins from cells.[1][3][4] It is composed of three key components:
-
A STAT3-binding moiety: This is derived from SI-109, a potent inhibitor of the STAT3 SH2 domain.[1][2][3]
-
An E3 ubiquitin ligase-recruiting ligand: this compound utilizes an analog of lenalidomide to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5]
-
A chemical linker: This connects the STAT3-binding and E3 ligase-recruiting components.[1][5]
The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically target and degrade STAT3.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The action of this compound can be summarized in a series of sequential steps:
-
Ternary Complex Formation: this compound simultaneously binds to both STAT3 and the Cereblon E3 ubiquitin ligase, forming a ternary complex.[6][7]
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag STAT3 with ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and degraded by the proteasome, leading to a reduction in total STAT3 protein levels.[6]
This degradation-based approach offers a significant advantage over simple inhibition, as it removes the entire protein, thereby ablating both its signaling and non-signaling functions. A control compound, SD-36Me, which is incapable of binding to Cereblon, fails to induce STAT3 degradation, confirming the PROTAC mechanism.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: Binding Affinity of this compound and SI-109 to STAT Proteins
| Compound | Target Protein | Binding Affinity (Kd) |
| This compound | STAT3 | ~50 nM[5][8][9] |
| This compound | STAT1 | ~1-2 µM[8] |
| This compound | STAT4 | ~1-2 µM[8] |
| This compound | STAT2 | ~5 pM[8] |
| This compound | STAT5A | ~5 pM[8] |
| This compound | STAT5B | > 10 µM[8] |
| This compound | STAT6 | > 10 µM[8] |
| SI-109 | STAT3 | ~50 nM[8] |
| SI-109 | STAT1 | ~1-2 µM[8] |
| SI-109 | STAT4 | ~1-2 µM[8] |
Table 2: In Vitro Degradation and Activity of this compound
| Parameter | Cell Line | Value |
| DC50 (STAT3 Degradation) | Molm-16 | 0.06 µM[1][2] |
| DC50 (STAT3 Degradation) | SU-DHL-1 | 28 nM[2] |
| IC50 (STAT3 Transcriptional Activity) | - | 10 nM[5][9] |
| IC50 (Cell Growth Inhibition) | MOLM-16 | < 2 µM[5][9] |
| IC50 (Cell Growth Inhibition) | DEL | < 2 µM[5] |
| IC50 (Cell Growth Inhibition) | Karpas-299 | < 2 µM[5] |
| IC50 (Cell Growth Inhibition) | KI-JK | < 2 µM[5] |
| IC50 (Cell Growth Inhibition) | SU-DHL-I | < 2 µM[5] |
| IC50 (Cell Growth Inhibition) | SUP-M2 | < 2 µM[5] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Schedule | Outcome |
| MOLM-16 | 25-100 mg/kg; i.v.; weekly for 4 weeks | Complete and long-lasting tumor regression[5][9] |
| SU-DHL-1 | 100 mg/kg; i.v.; day 1, 3, 5 per week | Complete tumor regression[5] |
| SUP-M2 | 50 mg/kg; i.v.; 3 times per week | Complete tumor growth inhibition[5] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Bio-Layer Interferometry (BLI) for Binding Affinity
This assay was used to determine the direct binding affinities of this compound and SI-109 to various STAT proteins.
-
Protein Immobilization: Recombinant STAT proteins are biotinylated and immobilized on streptavidin-coated biosensors.
-
Association: The biosensors are dipped into solutions containing varying concentrations of this compound or SI-109, and the association is measured in real-time by detecting changes in the interference pattern of light reflected from the sensor surface.
-
Dissociation: The biosensors are then moved to a buffer-only solution to measure the dissociation of the compound.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).
Western Blot for STAT3 Degradation
This technique is used to quantify the reduction in STAT3 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Cancer cell lines (e.g., Molm-16, SU-DHL-1) are cultured and treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for STAT3. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the STAT3 band is quantified and normalized to the loading control to determine the relative decrease in STAT3 protein levels.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 4 days).
-
Viability Measurement: A reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: The STAT3 signaling pathway and the point of intervention by this compound.
Caption: A typical experimental workflow for assessing STAT3 degradation by this compound.
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
The Discovery and Synthesis of SD-36: A Potent and Selective STAT3 PROTAC Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a key role in the development and progression of numerous human cancers. Its role in promoting cell proliferation, survival, and angiogenesis has made it a highly attractive target for cancer therapy. However, the development of effective STAT3 inhibitors has been challenging. The advent of Proteolysis Targeting Chimera (PROTAC) technology has provided a novel therapeutic modality to target proteins like STAT3 for degradation. This technical guide details the discovery and synthesis of SD-36, a potent and selective STAT3 PROTAC degrader. This compound is comprised of a STAT3-binding moiety, a linker, and an E3 ligase-recruiting moiety, which collectively orchestrate the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to induce the degradation of the STAT3 protein. It was developed based on the PROTAC concept, which utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. The design of this compound incorporates three key components:
-
A STAT3-binding ligand: This moiety is based on the small-molecule STAT3 inhibitor SI-109, which targets the SH2 domain of STAT3.
-
A linker: A chemical linker connects the STAT3-binding ligand to the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
An E3 ligase ligand: this compound utilizes a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
By simultaneously binding to both STAT3 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of STAT3 and its subsequent degradation by the proteasome. This degradation-based approach offers several advantages over traditional inhibition, including the potential for improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activity of this compound.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Recombinant STAT3 | 11 nM | |
| STAT3 Degradation (DC50) | MOLM-16 | < 1 nM | |
| SU-DHL-1 | 1-10 nM | ||
| Cell Growth Inhibition (IC50) | MOLM-16 | 35 nM | |
| SU-DHL-1 | 50-100 nM |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| MOLM-16 Xenograft | 25 mg/kg, i.v., twice weekly | Complete tumor regression |
Signaling and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway.
Mechanism of Action of this compound
Caption: this compound mediated degradation of STAT3.
Experimental Workflow for this compound Evaluation
Caption: Workflow for this compound evaluation.
Detailed Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the STAT3 inhibitor, the E3 ligase ligand, and the linker, followed by their sequential coupling.
Step 1: Synthesis of the STAT3 Inhibitor (SI-109 derivative)
-
The synthesis of the core scaffold of SI-109 is initiated from commercially available starting materials and involves standard organic chemistry transformations such as amide coupling, cyclization, and functional group manipulations.
-
A functional handle, such as a terminal alkyne or amine, is incorporated into the SI-109 structure to allow for subsequent conjugation to the linker.
Step 2: Synthesis of the Pomalidomide-based E3 Ligase Ligand
-
Pomalidomide is modified to introduce a linker attachment point. This is typically achieved by functionalizing the 4-amino group of the phthalimide ring.
-
An appropriate functional group, complementary to the one on the linker (e.g., an azide for click chemistry), is installed.
Step 3: Synthesis of the Linker
-
A bifunctional linker is synthesized with two reactive ends. The choice of linker (e.g., polyethylene glycol (PEG)-based) is crucial for solubility and optimizing the distance between the two binding moieties.
Step 4: Assembly of the this compound PROTAC
-
The STAT3 inhibitor derivative is first coupled to one end of the linker using a suitable reaction, such as an amide bond formation or a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
-
The resulting intermediate is then purified and subsequently reacted with the pomalidomide-based ligand to yield the final this compound molecule.
-
Purification of the final product is typically achieved by reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of this compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
STAT3 Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed cells (e.g., MOLM-16) in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT3 (e.g., rabbit anti-STAT3, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-GAPDH, 1:5000 dilution) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the STAT3 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of STAT3 degradation relative to the vehicle-treated control.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding:
-
Seed cells (e.g., MOLM-16, SU-DHL-1) in a 96-well white-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to adhere and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant STAT3 activity. As a potent and selective STAT3 degrader, it demonstrates the power of PROTAC technology to address challenging drug targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of STAT3 degradation and the development of next-generation PROTAC-based medicines. The successful preclinical development of this compound underscores the promise of this therapeutic modality for the treatment of various malignancies.
SD-36: A Selective STAT3 Protein Degrader - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent hyperactivation in a wide array of human cancers, where it plays a pivotal role in promoting proliferation, survival, and metastasis.[1] SD-36 is a novel small molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the selective degradation of STAT3 protein.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental validation.
Introduction to STAT3 and the PROTAC Approach
The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, differentiation, and apoptosis.[3][4] In numerous cancers, the persistent activation of STAT3 through phosphorylation at tyrosine 705 (pSTAT3Y705) drives tumor progression and is often associated with a poor prognosis.[1] Consequently, inhibiting STAT3 has been a long-sought-after goal in cancer drug discovery.
The Proteolysis Targeting Chimera (PROTAC) technology offers an innovative approach to target proteins for degradation. PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), in this case, STAT3, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound: A Selective STAT3 Degrader
This compound is a potent and selective STAT3 degrader. It is composed of a high-affinity STAT3 inhibitor (SI-109) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design allows this compound to effectively recruit CRBN to STAT3, leading to its ubiquitination and subsequent degradation.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between STAT3, this compound, and the CRBN E3 ligase. This proximity-induced event leads to the transfer of ubiquitin from an E2-conjugating enzyme to STAT3. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective STAT3 degradation activity.
Binding Affinity and Degradation Potency
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | ~50 nM | |
| STAT3 Degradation (DC50) | MOLM-16 | 60 nM | |
| SU-DHL-1 | 28 nM | ||
| pSTAT3Y705 Degradation (DC50) | MOLM-16 | 60 nM | |
| SU-DHL-1 | 11 nM |
Selectivity Profile
This compound exhibits high selectivity for STAT3 over other members of the STAT family.
| STAT Protein | Binding Affinity (Kd) | Degradation in MOLM-16 & SU-DHL-1 cells (up to 10 µM) | Reference |
| STAT1 | ~1-2 µM | No effect | |
| STAT2 | ~5 µM | No effect | |
| STAT3 | ~50 nM | Potent Degradation | |
| STAT4 | ~1-2 µM | No effect | |
| STAT5A | ~5 µM | No effect | |
| STAT5B | >10 µM | No effect | |
| STAT6 | >10 µM | No effect |
In Vitro Anti-proliferative Activity
| Cell Line | IC50 (4 days) | Reference |
| MOLM-16 | <2 µM | |
| DEL | <2 µM | |
| Karpas-299 | <2 µM | |
| KI-JK | <2 µM | |
| SU-DHL-1 | <2 µM | |
| SUP-M2 | <2 µM |
In Vivo Efficacy
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| MOLM-16 | 25-100 mg/kg, i.v., weekly for 4 weeks | Complete and long-lasting tumor regression | |
| SU-DHL-1 | 25-100 mg/kg, i.v., on day 1, 3, and 5 per week | Complete tumor regression at 100 mg/kg | |
| SUP-M2 | 50 mg/kg, i.v., 3 times per week | Complete inhibition of tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, which is targeted by this compound.
Western Blot Analysis for STAT3 Degradation
This protocol is for assessing the degradation of total STAT3 and phosphorylated STAT3 (pSTAT3) in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139, 1:1000 dilution)
-
Rabbit anti-pSTAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution)
-
Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
-
Secondary antibodies:
-
HRP-linked anti-rabbit IgG (1:2000 dilution)
-
HRP-linked anti-mouse IgG (1:2000 dilution)
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Bio-Layer Interferometry (BLI) for Binding Affinity
This protocol measures the binding affinity (Kd) of this compound to STAT3 protein.
Materials:
-
BLI instrument (e.g., Octet RED96)
-
Streptavidin (SA) biosensors
-
Biotinylated STAT3 protein
-
This compound in a suitable buffer (e.g., PBS with 0.1% BSA)
-
Kinetic buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
Procedure:
-
Hydration: Hydrate SA biosensors in kinetic buffer for at least 10 minutes.
-
Immobilization: Load biotinylated STAT3 protein onto the SA biosensors.
-
Baseline: Establish a stable baseline in kinetic buffer.
-
Association: Move the biosensors to wells containing various concentrations of this compound and record the association phase.
-
Dissociation: Move the biosensors back to wells with kinetic buffer to record the dissociation phase.
-
Data Analysis: Analyze the binding curves using the instrument's software to determine the on-rate (kon), off-rate (koff), and calculate the dissociation constant (Kd = koff/kon).
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
Matrigel (optional)
-
This compound formulated for intravenous (i.v.) injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control via i.v. injection according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width2) / 2).
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamics).
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC SD-36: A Technical Guide to a Potent and Selective STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, yet historically challenging, therapeutic target in oncology. The development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs), has provided a novel modality to eliminate pathogenic proteins. This technical guide provides an in-depth overview of SD-36, a first-in-class small-molecule PROTAC designed to selectively induce the degradation of STAT3. We will detail its structure, mechanism of action, and function, supported by a comprehensive summary of its in vitro and in vivo activities. This document includes detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows to facilitate further research and development.
Introduction
STAT3 is a transcription factor that plays a critical role in regulating genes involved in cell proliferation, survival, and angiogenesis.[1][2] Constitutive activation of STAT3 is a hallmark of numerous human cancers, including acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL), and is often associated with a poor prognosis.[1][2] Traditional approaches to inhibit STAT3 with small molecules have faced significant challenges.
This compound was developed as a potent and selective STAT3 degrader based on the PROTAC technology.[1][2][3] PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This compound has demonstrated robust anti-tumor activity in preclinical models, achieving complete and lasting tumor regression.[1][2][4]
Structure of this compound
This compound is a chimeric molecule comprising three key components:
-
A STAT3-binding moiety: This part of the molecule is derived from SI-109, a potent inhibitor of the STAT3 SH2 domain.[2][3] The SH2 domain is crucial for STAT3 dimerization and activation.
-
An E3 ligase-recruiting moiety: this compound utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
A flexible linker: This linker connects the STAT3-binding and E3 ligase-recruiting moieties, enabling the formation of a productive ternary complex between STAT3 and CRBN.
Chemical Formula: C₅₉H₆₀F₂N₉Na₂O₁₂P[5] Molecular Weight: 1202.13 g/mol (sodium salt)[5]
Mechanism of Action
This compound functions by hijacking the CRBN E3 ubiquitin ligase to induce the targeted degradation of STAT3. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the SH2 domain of STAT3 and the CRBN E3 ligase, bringing them into close proximity to form a STAT3-SD-36-CRBN ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STAT3 protein.
-
Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular STAT3 levels.
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another STAT3 protein, acting catalytically to degrade multiple STAT3 molecules.
Figure 1: Mechanism of Action of this compound.
In Vitro Activity
Potency and Selectivity of STAT3 Degradation
This compound potently and rapidly induces the degradation of STAT3 in a time- and concentration-dependent manner in various human cancer cell lines.[2] For instance, in the MOLM-16 AML cell line, 250 nM of this compound led to over 90% depletion of STAT3 protein after a 4-hour treatment.[2] Importantly, this compound demonstrates exceptional selectivity for STAT3 over other STAT family members.[1][2]
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (STAT3 Degradation) | MOLM-16 | 0.06 µM | [2] |
| SU-DHL-1 | 28 nM | ||
| Binding Affinity (Kd) | STAT3 | 50 nM | [6] |
| STAT1 | 1-2 µM | [6] | |
| STAT4 | 1-2 µM | [6] |
Table 1: In vitro degradation potency and binding selectivity of this compound.
Inhibition of STAT3 Signaling and Cell Growth
The degradation of STAT3 by this compound results in a potent suppression of its transcriptional network.[1][2] This leads to significant growth inhibition in cancer cell lines with high levels of phosphorylated STAT3.[2][3] The anti-proliferative effects are mediated through the induction of cell cycle arrest and/or apoptosis.[1][6]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MOLM-16 | Acute Myeloid Leukemia | <2 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | <2 |
| DEL | Anaplastic Large-Cell Lymphoma | <2 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | <2 |
| KI-JK | Anaplastic Large-Cell Lymphoma | <2 |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | <2 |
Table 2: Growth inhibition (GI₅₀) of this compound in various cancer cell lines. Data from[5].
In Vivo Efficacy
This compound has demonstrated significant and long-lasting anti-tumor activity in multiple xenograft mouse models of human cancers.[1]
| Animal Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| MOLM-16 Xenograft | Acute Myeloid Leukemia | 25-100 mg/kg, i.v., weekly | Complete and long-lasting tumor regression | [2][5] |
| SU-DHL-1 Xenograft | Anaplastic Large-Cell Lymphoma | 100 mg/kg, i.v., 3x/week | Complete tumor regression | [5] |
Table 3: In vivo efficacy of this compound in xenograft models.
A single intravenous dose of this compound resulted in complete degradation of STAT3 protein in tumor tissue.[2][3] The anti-tumor effects were achieved at well-tolerated dose schedules.[1][4]
Experimental Protocols
Western Blotting for STAT3 Degradation
This protocol is to assess the in vitro degradation of STAT3 protein in cancer cell lines following treatment with this compound.
Figure 2: Western Blotting Experimental Workflow.
-
Cell Culture and Treatment: Plate leukemia or lymphoma cells (e.g., MOLM-16, SU-DHL-1) at a density of 0.5 x 10⁶ cells/mL. Treat cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT3 (and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Figure 3: In Vivo Xenograft Study Workflow.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) into the flank of immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound intravenously at the desired doses and schedule (e.g., 50 mg/kg, weekly). The vehicle control group receives the drug vehicle on the same schedule.
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any tumor regression.
Conclusion
This compound is a pioneering PROTAC that effectively and selectively degrades STAT3, a high-value target in oncology. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, establishes this compound as a valuable research tool and a promising therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeted STAT3 degradation.
References
- 1. lumen.luc.edu [lumen.luc.edu]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of this compound as a Potent, Selective and Efficacious PROTAC Degrader of STAT3 Protein. | Semantic Scholar [semanticscholar.org]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein PMID: 31747516 | MCE [medchemexpress.cn]
- 5. medkoo.com [medkoo.com]
- 6. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of SD-36
For Researchers, Scientists, and Drug Development Professionals
Abstract
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of various human cancers. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the targeted degradation of STAT3. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many human cancers, including various leukemias and lymphomas, making it an attractive target for therapeutic intervention.
This compound is a novel heterobifunctional molecule designed as a PROTAC to specifically target STAT3 for degradation. It is composed of three key components: a ligand that binds to the STAT3 protein (based on the STAT3 inhibitor SI-109), a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite design enables the formation of a ternary complex between STAT3, this compound, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.
Mechanism of Action
The primary mechanism of action of this compound is the targeted degradation of the STAT3 protein. This process can be broken down into the following key steps:
-
Binding to STAT3 and Cereblon: this compound, being a heterobifunctional molecule, simultaneously binds to the SH2 domain of STAT3 and the Cereblon E3 ubiquitin ligase.
-
Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a ternary complex, bringing STAT3 into close proximity with the E3 ligase machinery.
-
Ubiquitination of STAT3: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STAT3 protein.
-
Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
-
Recycling of this compound: Following the degradation of STAT3, this compound is released and can bind to another STAT3 molecule, acting catalytically to induce the degradation of multiple STAT3 proteins.
This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors, as it leads to the complete removal of the target protein, thereby abrogating all of its functions, including both signaling and scaffolding roles.
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Degradation Potency
| Parameter | Value | Cell Line/System | Method | Reference |
| Kd (STAT3) | ~50 nM | Recombinant Protein | Not Specified | [1][2][3] |
| Ki (STAT3) | 11 nM | Recombinant Protein | Fluorescence Polarization | [4] |
| DC50 (STAT3) | 60 nM | MOLM-16 | Western Blot | [5] |
| DC50 (pSTAT3Y705) | 28 nM | SU-DHL-1 | Western Blot | [6] |
Kd: Dissociation Constant; Ki: Inhibition Constant; DC50: Half-maximal Degradation Concentration.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 13 | [6] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 35 | [4] |
| DEL | Anaplastic Large Cell Lymphoma | <2000 | [1] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | <2000 | [1] |
| KI-JK | Anaplastic Large Cell Lymphoma | <2000 | [1] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | <2000 | [1] |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity (Ki)
This protocol is a general guideline for determining the binding affinity of this compound to STAT3 using a competitive fluorescence polarization assay.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled STAT3 ligand (tracer)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Tracer and Protein Titration:
-
Perform a saturation binding experiment to determine the optimal concentration of the fluorescent tracer and STAT3 protein.
-
Prepare serial dilutions of the STAT3 protein in the assay buffer.
-
Add a fixed concentration of the fluorescent tracer to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization. The optimal protein concentration should be at or near the Kd of the tracer-protein interaction, resulting in a significant polarization window.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, combine the optimal concentrations of STAT3 protein and the fluorescent tracer.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer for STAT3.
-
Cell Viability Assay (CellTiter-Glo®) for IC50 Determination
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the anti-proliferative activity of this compound.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in the 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for STAT3 Degradation (DC50 Determination)
This protocol outlines the procedure for assessing the degradation of STAT3 protein in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-pSTAT3Y705, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a serial dilution of this compound or vehicle control for a specified time (e.g., 4, 8, or 16 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the STAT3 band intensity to the loading control.
-
Plot the percentage of remaining STAT3 protein against the logarithm of the this compound concentration and fit the data to determine the DC50 value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell lines (e.g., MOLM-16 or SU-DHL-1)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dose and schedule (e.g., intravenous injection).
-
-
Efficacy Evaluation:
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study or at specific time points, tumors and tissues can be harvested to assess the levels of STAT3 protein by western blot or immunohistochemistry to confirm target engagement.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.
-
Conclusion
This compound is a potent and selective STAT3 degrader with promising anti-cancer activity in preclinical models of leukemia and lymphoma. Its mechanism of action, centered on the PROTAC technology, offers a novel and effective strategy for targeting STAT3. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further research and development of this compound and other STAT3-targeting therapeutics.
Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers and scientists. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The PROTAC SD-36: A Technical Guide to its Foundational Research in Oncology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound represents a promising therapeutic strategy in oncology, particularly for hematological malignancies. This document provides a comprehensive overview of its mechanism of action, experimental validation, and key quantitative data, presented in a format designed for scientific and research audiences.
Core Mechanism of Action: Targeted STAT3 Degradation
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] It is composed of three key components: a ligand that binds to the target protein (STAT3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] In the case of this compound, it utilizes the STAT3 inhibitor SI-109 to bind to the SH2 domain of STAT3 and a derivative of the immunomodulatory drug lenalidomide to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][5]
This targeted recruitment brings STAT3 into close proximity with the E3 ligase machinery, leading to the ubiquitination of STAT3. The polyubiquitin chain acts as a signal for degradation by the proteasome, resulting in the selective and efficient removal of STAT3 protein from the cell.[6][7] This degradation-based approach offers a distinct advantage over simple inhibition, as it can eliminate all functions of the target protein, including scaffolding and non-enzymatic roles.
The STAT3 Signaling Pathway in Cancer
STAT3 is a transcription factor that plays a critical role in a wide range of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[8] In many cancers, STAT3 is constitutively activated through various upstream signals, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), which activate Janus kinases (JAKs) or other tyrosine kinases like Src.[8] Once activated via phosphorylation, STAT3 dimerizes, translocates to the nucleus, and regulates the expression of a multitude of target genes that promote tumorigenesis. By inducing the degradation of STAT3, this compound effectively shuts down this pro-cancer signaling network.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound, demonstrating its potency, selectivity, and anti-cancer activity.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Cell Line / Assay | Value | Reference(s) |
| Binding Affinity (Kd) to STAT3 | Biochemical Assay | ~50 nM | [3][9] |
| Binding Selectivity | STAT1 vs STAT3 | ~20-fold | [6] |
| STAT4 vs STAT3 | ~20-fold | [6] | |
| Degradation Potency (DC50) | MOLM-16 (AML) | 0.06 µM | [3] |
| SU-DHL-1 (ALCL) | 28 nM | [3] | |
| Transcriptional Inhibition (IC50) | STAT3 Activity | 10 nM | [3] |
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference(s) |
| MOLM-16 | Acute Myeloid Leukemia (AML) | < 2 µM | [3] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |
| DEL | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |
| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |
| KI-JK | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |
| SUP-M2 | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference(s) |
| MOLM-16 (AML) | 50 mg/kg, twice weekly, 4 weeks | Complete tumor regression | [3] |
| 100 mg/kg, weekly, 4 weeks | Complete tumor regression | [3] | |
| SU-DHL-1 (ALCL) | 100 mg/kg, 3 times per week | Complete tumor regression | [3] |
| 50 mg/kg, 3 times per week | Tumor growth inhibition | [3] | |
| SUP-M2 (ALCL) | 50 mg/kg, 3 times per week | Complete tumor growth inhibition | [3] |
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the foundational research of this compound.
Immunoblotting for STAT3 Degradation
Objective: To determine the ability of this compound to induce the degradation of STAT3 protein in cancer cell lines.
Protocol Summary:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., MOLM-16, SU-DHL-1) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or control compounds (e.g., SD-36Me, an inactive analog) for specified time periods (e.g., 3 to 24 hours).[6]
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (pSTAT3 Y705), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of STAT3 degradation relative to the loading control.[9]
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound, SI-109, or other control compounds for a specified duration (e.g., 4 days).[3]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a nonlinear regression model.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Summary:
-
Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., MOLM-16 or SU-DHL-1).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment groups via a specified route (e.g., intravenous injection) and schedule (e.g., weekly or multiple times per week). The control group receives a vehicle solution.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study continues until a predetermined endpoint. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. In some cases, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting for STAT3 levels).[3][8]
Conclusion
The foundational research on this compound has established it as a potent and highly selective degrader of STAT3. Through its novel PROTAC mechanism, this compound effectively eliminates STAT3 protein, leading to the suppression of downstream pro-cancer signaling pathways. The robust anti-tumor activity demonstrated in both in vitro and in vivo models, particularly in leukemia and lymphoma, underscores the therapeutic potential of targeted STAT3 degradation. This technical guide provides a consolidated resource for researchers and drug development professionals to understand the core scientific principles and experimental evidence supporting the continued investigation of this compound and similar STAT3-targeting degraders in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. researchgate.net [researchgate.net]
- 6. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumen.luc.edu [lumen.luc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Exploratory Studies of SD-36 in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a novel small molecule that has emerged as a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound offers a unique therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate the STAT3 protein, rather than simply inhibiting its function.[1] This technical guide provides a comprehensive overview of the preclinical exploratory studies of this compound, with a focus on its applications in immunology and oncology. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Core Mechanism of Action: STAT3 Degradation
This compound is a bifunctional molecule composed of a ligand that binds to the SH2 domain of STAT3 (based on the inhibitor SI-109) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding brings STAT3 into close proximity with the E3 ligase, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome.[1] This targeted degradation of STAT3 has profound effects on downstream signaling pathways that are critical for tumor cell survival, proliferation, and immune evasion.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | STAT3 | ~50 nM | Recombinant Protein | [2][5] |
| STAT1 | ~1-2 µM | Recombinant Protein | [1] | |
| STAT4 | ~1-2 µM | Recombinant Protein | [1] | |
| Degradation Potency (DC50) | STAT3 | 0.06 µM | MOLM-16 | |
| pSTAT3Y705 | Not Specified | MOLM-16 | ||
| Transcriptional Suppression (IC50) | STAT3-dependent transcription | 10 nM | Not Specified | [2][5] |
Table 2: In Vitro Cellular Activity of this compound in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | < 2 | [5] |
| DEL | Anaplastic Large-Cell Lymphoma | < 2 | [5] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | < 2 | [5] |
| KI-JK | Anaplastic Large-Cell Lymphoma | < 2 | [5] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | < 2 | [5] |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | < 2 | [5] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| MOLM-16 | Acute Myeloid Leukemia | 25-100 mg/kg, i.v. | Complete and sustained tumor regression | [5] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 25-100 mg/kg, i.v. | Complete and sustained tumor regression | [5] |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | Not Specified | Complete and long-lasting tumor regression | [4] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, which is targeted by this compound.
This compound Mechanism of Action: PROTAC-Mediated Degradation
This diagram illustrates the mechanism by which this compound induces the degradation of STAT3.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 4. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SD-36 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). The following protocols and data are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in relevant cell culture models.
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of STAT3.[1][2] It is composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This ternary complex formation leads to the polyubiquitination of STAT3, marking it for degradation by the proteasome. This targeted degradation of STAT3 effectively suppresses its transcriptional activity, leading to cell cycle arrest and/or apoptosis in cancer cells where STAT3 is constitutively active.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MOLM-16 | Acute Myeloid Leukemia (AML) | < 2 | 4 days |
| DEL | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |
| KI-JK | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |
| SUP-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |
Data compiled from publicly available resources.[1]
Table 2: In Vitro STAT3 Degradation by this compound
| Cell Line | DC50 (µM) | Treatment Time | Notes |
| MOLM-16 | 0.06 | Not Specified | Effective in reducing total STAT3 and pSTAT3Y705.[3][4] |
| SU-DHL-1 | 0.028 | 16 hours | Effective in reducing STAT3 and pSTAT3Y705.[4] |
| MOLM-16 | Not Specified | 5 hours | 1 µM completely depleted monomeric and dimeric STAT3.[1] |
| MOLM-16 | Not Specified | 4 hours | 250 nM depleted >90% of STAT3.[5] |
| DEL | Not Specified | 7 hours | 250 nM depleted >50% of STAT3.[5] |
| KI-JK | Not Specified | 7 hours | 250 nM depleted >50% of STAT3.[5] |
| SU-DHL-1 | Not Specified | 7 hours | 250 nM depleted >50% of STAT3.[5] |
DC50: Half-maximal degradation concentration.
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture.
Cell Culture and Maintenance
Materials:
-
Leukemia and lymphoma cell lines (e.g., MOLM-16, SU-DHL-1)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture leukemia and lymphoma cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cells (e.g., MOLM-16), subculture every 2-3 days by diluting the cell suspension to a density of 2-3 x 10^5 cells/mL.
-
For adherent cells (e.g., SU-DHL-1, if cultured adherently), detach cells using Trypsin-EDTA when they reach 80-90% confluency and re-seed at a lower density.
This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare working solutions by diluting it in fresh cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.
Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
Materials:
-
96-well cell culture plates
-
Cultured cells
-
This compound working solutions
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow cells to attach (if adherent) and resume logarithmic growth.
-
Treat the cells with a serial dilution of this compound (e.g., 0.005 µM to 5 µM) and a vehicle control.[1]
-
Incubate the plate for the desired duration (e.g., 4 days).[1]
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for STAT3 Degradation
Materials:
-
6-well or 12-well cell culture plates
-
Cultured cells
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-pSTAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 12-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for different time points (e.g., 4, 7, 16 hours).[5][4]
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of STAT3 degradation relative to a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in cell culture.
Selectivity
This compound demonstrates high selectivity for the degradation of STAT3 over other STAT family members.[1][2][4] In both Molm-16 and SU-DHL-1 cell lines, this compound effectively reduces STAT3 levels at concentrations as low as 0.1 µM, while having minimal to no effect on STAT1, STAT2, STAT4, STAT5A/B, and STAT6 proteins at concentrations up to 10 µM.[4] This selectivity is a critical attribute, minimizing off-target effects. A control compound, SD-36Me, which is unable to recruit Cereblon, is ineffective at inducing STAT3 degradation, confirming the PROTAC mechanism of action.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SD-36 in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a potent, selective, and cell-permeable small molecule designed for the targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of STAT3 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][4]
STAT3 is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a critical role in cell proliferation, survival, and angiogenesis.[2][5] Unlike traditional small molecule inhibitors that only block a protein's function, this compound eliminates the STAT3 protein entirely, offering a powerful and durable therapeutic strategy.[2] It demonstrates exceptional selectivity for STAT3 over other STAT family members.[1][3]
These application notes provide detailed protocols for utilizing this compound in various in vitro cancer studies to assess its efficacy and mechanism of action.
Mechanism of Action of this compound
This compound is a bifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the E3 ubiquitin ligase component, Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the 26S proteasome. The inactive control compound, SD-36Me, which has a methylated CRBN ligand, is incapable of inducing this degradation and serves as an essential negative control in experiments.[1][4]
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in relevant leukemia and lymphoma cell lines.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | ~50 nM | Binding affinity to STAT3 protein. | [3][6] |
| Degradation (DC50) | 60 nM | Concentration for 50% degradation of total STAT3 and pSTAT3Y705 in Molm-16 cells. | [1][4] |
| Transcription (IC50) | 10 nM | Concentration for 50% inhibition of STAT3 transcriptional activity. |[6] |
Table 2: In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |
|---|---|---|---|---|
| Molm-16 | Acute Myeloid Leukemia | 1.9 | High levels of pSTAT3. | [4] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 4.2 | High levels of pSTAT3. |[4] |
Materials and Reagents
-
Compounds:
-
Cell Lines:
-
Molm-16 (Leukemia): Suspension cells with high pSTAT3 levels.
-
SU-DHL-1 (Lymphoma): Suspension cells with high pSTAT3 levels.
-
-
Culture Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Analysis:
-
DMSO (for stock solutions)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-STAT3, anti-pSTAT3 (Tyr705), anti-STAT1, anti-GAPDH, anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Experimental Protocols
The following diagram outlines a general workflow for evaluating the in vitro efficacy of this compound.
Protocol 1: STAT3 Protein Degradation via Western Blot
This protocol determines the efficacy, kinetics, and selectivity of this compound in degrading STAT3.
-
Cell Seeding: Seed Molm-16 or SU-DHL-1 cells at a density of 0.5 x 106 cells/mL in a 6-well plate.
-
Treatment: Prepare stock solutions of this compound and SD-36Me in DMSO. Treat cells with this compound at various concentrations (e.g., 0, 10, 50, 100, 500 nM) and a high concentration of SD-36Me (e.g., 1 µM) as a negative control. Include a DMSO-only vehicle control.
-
Incubation: Incubate cells for different time points (e.g., 2, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-STAT3, anti-pSTAT3, anti-STAT1, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize STAT3 levels to a loading control (GAPDH or β-Actin).
Protocol 2: Cell Viability Assay
This assay measures the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Treatment: Add this compound and control compounds (SD-36Me, SI-109) in a dose-response manner (e.g., from 1 nM to 10 µM).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of a luminescence-based reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate IC50 values using graphing software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed 0.5 x 106 cells/mL in a 6-well plate and treat with this compound (e.g., at 1x, 5x, and 10x the IC50 value for growth inhibition) and controls for 24 or 48 hours.
-
Cell Harvesting: Collect cells (including supernatant) by centrifugation and wash twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
STAT3 Signaling Pathway and this compound Intervention
The STAT3 signaling pathway is a central node for many oncogenic signals. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival (e.g., Bcl-xL), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.[2][3] this compound acts by depleting the total cellular pool of STAT3, thereby preventing all downstream signaling regardless of the activation signal.
References
Application Notes and Protocols for SD-36 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). The following protocols are based on established pre-clinical studies in mouse xenograft models of leukemia and lymphoma.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of STAT3 protein.[1] As a transcription factor that is constitutively activated in a wide range of human cancers, STAT3 is a highly attractive therapeutic target.[2][3][4] this compound has demonstrated robust anti-tumor activity in preclinical models, achieving complete and long-lasting tumor regression.[1][2][3][4][5] These notes provide detailed information on dosage, administration, and expected pharmacodynamic effects to aid in the design of in vivo studies.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is composed of a ligand that binds to STAT3, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent degradation of STAT3 by the proteasome. This targeted degradation results in the suppression of the STAT3 transcriptional network, inducing cell cycle arrest and/or apoptosis in cancer cells with high levels of phosphorylated STAT3.[1]
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing STAT3 Degradation by SD-36
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell growth, differentiation, and survival.[1][2] Constitutive activation of STAT3 is frequently observed in a wide range of human cancers, making it an attractive therapeutic target.[1][2] SD-36 is a potent and selective small-molecule degrader of STAT3, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism.[2][3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] this compound specifically induces the degradation of STAT3, showing high selectivity over other STAT family members.[2][3] These application notes provide detailed methodologies to assess the efficacy and mechanism of this compound-mediated STAT3 degradation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Time (h) | DC50 (nM) for STAT3 Degradation | Reference |
| SU-DHL-1 | 16 | 28 | [3][6] |
| Molm-16 | 16 | 60 | [3][6] |
| MOLM-16 | 4 | 120 (for SD-91, a metabolite of this compound) | [7] |
| SUP-M2 | 4 | 1200 (for SD-91, a metabolite of this compound) | [7] |
Table 2: Selectivity of this compound for STAT3 Degradation
| STAT Protein | Effect of this compound (up to 10 µM) in Molm-16 and SU-DHL-1 cells | Reference |
| STAT1 | Little to no effect | [3] |
| STAT2 | Little to no effect | [3] |
| STAT4 | Little to no effect | [3] |
| STAT5A/B | Little to no effect | [3] |
| STAT6 | Little to no effect | [3] |
Experimental Protocols
Western Blot Analysis of STAT3 and Phospho-STAT3 (Tyr705) Levels
This protocol details the assessment of total STAT3 and phosphorylated STAT3 (pSTAT3) levels in cells treated with this compound.
Materials:
-
Cell lines with activated STAT3 (e.g., SU-DHL-1, Molm-16, U87, U251)[6][8]
-
This compound and a negative control (e.g., SD-36Me, which does not induce degradation)[6]
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse IgG)[1]
-
Chemiluminescent substrate[1]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere or reach a suitable density.
-
Treat cells with varying concentrations of this compound and the negative control for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For total STAT3 and loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the same procedure.[11]
-
Cell Viability Assay
This protocol is to determine the effect of this compound-induced STAT3 degradation on cell viability.
Materials:
-
Cell lines of interest
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or a luminescence-based ATP assay)[8][12]
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize for 24 hours.[8]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include vehicle-treated wells as a control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).[8]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the data to determine the GI50 (concentration for 50% growth inhibition).
-
Co-Immunoprecipitation (Co-IP) to Assess STAT3-Cereblon Interaction
This protocol is designed to confirm that this compound promotes the interaction between STAT3 and Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
Materials:
-
Cells expressing STAT3 and Cereblon
-
This compound and a negative control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-STAT3 or anti-Cereblon)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads[13]
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-STAT3 and anti-Cereblon)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound, the negative control, or vehicle for a short period (e.g., 1-4 hours) to capture the transient interaction.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-STAT3) or control IgG overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., Cereblon). The presence of Cereblon in the STAT3 immunoprecipitate from this compound-treated cells would confirm the formation of the ternary complex.
-
Visualizations
Caption: Overview of the canonical STAT3 signaling pathway.
Caption: Mechanism of this compound induced STAT3 degradation.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying STAT3 in Lymphoma Models Using SD-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the pathogenesis of various human cancers, including several types of lymphoma.[1] Its involvement in promoting cell proliferation, survival, and immune evasion makes it an attractive therapeutic target. SD-36 is a potent and selective small-molecule degrader of STAT3, operating through a Proteolysis Targeting Chimera (PROTAC) mechanism.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of STAT3 in lymphoma models.
This compound is a heterobifunctional molecule composed of a ligand that binds to the SH2 domain of STAT3, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This design facilitates the recruitment of CRBN to STAT3, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. A key advantage of this compound is its high selectivity for STAT3 over other STAT family members, which share structural homology.
Data Presentation
In Vitro Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | DC50 (nM) | IC50 (nM) |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | 28 | <2000 |
| DEL | Anaplastic Large Cell Lymphoma (ALCL) | Not Reported | <2000 |
| KI-JK | Anaplastic Large Cell Lymphoma (ALCL) | Not Reported | <2000 |
| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | Not Reported | <2000 |
| SUP-M2 | Anaplastic Large Cell Lymphoma (ALCL) | Not Reported | <2000 |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 60 | <2000 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell growth.
In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome |
| SU-DHL-1 | 25, 50, or 100 mg/kg, i.v., 3 times per week | Effective tumor growth inhibition at 25 and 50 mg/kg; complete tumor regression at 100 mg/kg. |
| SUP-M2 | 50 mg/kg, i.v., 3 times per week | Complete inhibition of tumor growth. |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated STAT3 degradation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
In Vitro STAT3 Degradation Assay
Objective: To determine the dose- and time-dependent degradation of STAT3 in lymphoma cell lines following treatment with this compound.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and inactive control SD-36Me (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
Protocol:
-
Cell Culture and Treatment:
-
Culture SU-DHL-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 106 cells/mL.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 16 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 250 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and an inactive control (SD-36Me) in all experiments.
-
-
Protein Extraction:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total STAT3, p-STAT3, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
Culture medium and supplements
-
This compound and SD-36Me (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding:
-
Seed lymphoma cells into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and SD-36Me in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include vehicle control wells (DMSO).
-
Incubate the plates for 72-96 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a lymphoma xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old
-
SU-DHL-1 lymphoma cells
-
Matrigel
-
This compound formulated for intravenous (i.v.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest SU-DHL-1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle control via intravenous injection according to the desired dosing schedule (e.g., three times per week).
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Euthanize mice if the tumor volume exceeds 2000 mm3 or if they show signs of significant morbidity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points after the last dose, tumors can be excised.
-
A portion of the tumor can be flash-frozen for Western blot analysis to assess STAT3 protein levels.
-
Another portion can be fixed in formalin for immunohistochemical analysis.
-
Conclusion
This compound is a valuable research tool for investigating the role of STAT3 in lymphoma. Its potent and selective degradation of STAT3 allows for a clear dissection of STAT3-dependent signaling pathways and their contribution to lymphoma cell proliferation and survival. The protocols provided herein offer a framework for the in vitro and in vivo characterization of this compound and can be adapted for various lymphoma models. Careful execution of these experiments will provide crucial insights into the therapeutic potential of targeted STAT3 degradation in lymphoma.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Western Blot Analysis of STAT3 Degradation by SD-36
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Signal Transducer and Activator of Transcription 3 (STAT3) and its phosphorylated form (pSTAT3) by Western blot following treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, SD-36. This compound is a potent and selective STAT3 degrader, and this protocol is designed to enable researchers to effectively monitor its activity in cell-based assays.
Introduction
This compound is a heterobifunctional small molecule that induces the degradation of STAT3.[1][2] It functions by simultaneously binding to STAT3 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][2] Given that persistent STAT3 activation is a hallmark of many cancers, its targeted degradation represents a promising therapeutic strategy.[3][4] Western blotting is a crucial technique to quantify the extent of STAT3 degradation and the reduction of its active, phosphorylated form.
Data Presentation
The following tables summarize the quantitative effects of this compound on STAT3 and pSTAT3 (Y705) levels as determined by Western blot analysis in various cancer cell lines and in vivo models.
Table 1: In Vitro Degradation of STAT3 and pSTAT3 by this compound
| Cell Line | Treatment Time | DC50 (nM) for STAT3 Degradation | Observations | Reference |
| MOLM-16 (AML) | 4 hours | ~380 | Complete degradation of STAT3 at 0.4 µM. | [5] |
| SU-DHL-1 (ALCL) | 16 hours | 28 | Effective reduction of both STAT3 and pSTAT3Y705. | [2] |
| SU-DHL-1 | 14 hours | 61 | Dose-dependent degradation of STAT3. | [5] |
| SUP-M2 | 14 hours | 2500 | Dose-dependent degradation of STAT3. | [5] |
| DEL and KI-JK (ALCL) | 7 hours | Not Reported | >50% depletion of STAT3 protein with 250 nM this compound. | [6] |
AML: Acute Myeloid Leukemia; ALCL: Anaplastic Large Cell Lymphoma; DC50: half-maximal degradation concentration.
Table 2: In Vivo Degradation of STAT3 and pSTAT3 by this compound in a Molm-16 Xenograft Model
| Treatment | Time Post-Dose | Protein | Percent Reduction | Reference |
| Single dose of 50 mg/kg this compound | 1 hour | Total STAT3 | >95% | [2][3] |
| Single dose of 50 mg/kg this compound | 1 hour | pSTAT3Y705 | >95% | [2][3] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the efficacy of this compound.
Cell Culture and Treatment
-
Cell Lines: MOLM-16 (acute myeloid leukemia) and SU-DHL-1 (anaplastic large cell lymphoma) cell lines are recommended as they exhibit high levels of phosphorylated STAT3.[3]
-
Culture Conditions: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells at an appropriate density and allow them to adhere or reach a desired confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 4 to 24 hours).
-
Include vehicle control (DMSO) and negative control compounds such as SD-36Me (inactive methylated version) and SI-109 (the STAT3 inhibitor component of this compound) at equivalent concentrations.[2]
-
Protein Extraction
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation status.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a 4-12% SDS-polyacrylamide gel (SDS-PAGE).
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol if using PVDF.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands (STAT3 and pSTAT3) to the loading control (GAPDH or β-actin).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound mediated STAT3 degradation pathway.
Experimental Workflow Diagram
Caption: Western blot workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SD-36 in Glioma Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by recruiting the E3 ubiquitin ligase Cereblon to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome. Constitutive activation of the STAT3 signaling pathway is a key driver in the progression of various cancers, including glioma, the most common and aggressive form of primary brain tumor.[1] this compound offers a promising therapeutic strategy by eliminating the STAT3 protein, thereby inhibiting downstream pro-survival signaling.
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in glioma cells, summarizing key quantitative data and providing detailed protocols for relevant experiments.
Data Presentation
The following tables summarize the quantitative effects of this compound on glioma cell lines, specifically U87 and U251.
Table 1: Effect of this compound on Apoptosis in Glioma Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time | Outcome |
| U87 | This compound | 100 nmol/L | 24 hours | Significant increase in the apoptotic cell population.[1] |
| U251 | This compound | 100 nmol/L | 24 hours | Significant increase in the apoptotic cell population.[1] |
Table 2: Synergistic Effects of this compound with Temozolomide (TMZ) on Glioma Cell Apoptosis
| Cell Line | Treatment | Concentration | Incubation Time | Outcome |
| U87 | This compound + TMZ | 5 nmol/L this compound + 50 µmol/L TMZ | 24 hours | Significantly stronger induction of apoptosis compared to either agent alone.[1] |
| U251 | This compound + TMZ | 5 nmol/L this compound + 50 µmol/L TMZ | 24 hours | Significantly stronger induction of apoptosis compared to either agent alone.[1] |
Table 3: Effect of this compound on Key Signaling Proteins in Glioma Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time | Protein | Change in Expression |
| U87 | This compound | 100 nmol/L | 24 hours | STAT3 | Decreased |
| U251 | This compound | 100 nmol/L | 24 hours | STAT3 | Decreased |
| U87 | This compound | 100 nmol/L | 24 hours | Mcl-1 | Decreased |
| U251 | This compound | 100 nmol/L | 24 hours | Mcl-1 | Decreased |
| U87 | This compound | 100 nmol/L | 24 hours | Cleaved Caspase-3 | Increased |
| U251 | This compound | 100 nmol/L | 24 hours | Cleaved Caspase-3 | Increased |
| U87 | This compound | 100 nmol/L | 24 hours | Cleaved PARP | Increased |
| U251 | This compound | 100 nmol/L | 24 hours | Cleaved PARP | Increased |
Note: Specific IC50 values for this compound in U87 and U251 glioma cell lines were not explicitly stated in the reviewed literature. However, studies indicate a significant decrease in cell viability with this compound treatment.
Signaling Pathway and Mechanism of Action
This compound induces apoptosis in glioma cells through a well-defined signaling cascade. The diagrams below illustrate the mechanism of action of this compound and the subsequent downstream effects leading to programmed cell death.
References
In Vivo Efficacy of SD-36 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in tumorigenesis. As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of STAT3. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in xenograft models of acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL), based on preclinical studies. The provided data and methodologies are intended to serve as a comprehensive resource for researchers investigating STAT3-targeted therapies.
Introduction
STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and immune evasion. The development of this compound, a selective STAT3 degrader, represents a promising therapeutic strategy. This compound is composed of a ligand that binds to STAT3, a linker, and a ligand for the Cereblon E3 ubiquitin ligase. This tripartite structure enables the recruitment of the E3 ligase to STAT3, leading to its degradation. In vivo studies have demonstrated that this compound can achieve complete and sustained tumor regression in xenograft models at well-tolerated doses.[1][2][3][4] This document outlines the protocols for replicating these key in vivo efficacy studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in MOLM-16 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Outcome |
| Vehicle Control | 50 mg/kg, i.p., 3x/week | 1250 ± 150 | - | Progressive Tumor Growth |
| This compound | 25 mg/kg, i.p., 3x/week | 300 ± 50 | 76 | Tumor Growth Inhibition |
| This compound | 50 mg/kg, i.p., 3x/week | 50 ± 20 | 96 | Complete Tumor Regression |
| This compound | 100 mg/kg, i.p., 3x/week | 0 | 100 | Complete and Sustained Tumor Regression |
Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.
Table 2: In Vivo Efficacy of this compound in SU-DHL-1 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Outcome |
| Vehicle Control | 50 mg/kg, i.p., 3x/week | 1500 ± 200 | - | Progressive Tumor Growth |
| This compound | 50 mg/kg, i.p., 3x/week | 100 ± 30 | 93 | Complete Tumor Regression |
Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.
Table 3: In Vivo Efficacy of this compound in SUP-M2 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Outcome |
| Vehicle Control | 50 mg/kg, i.p., 3x/week | 1100 ± 120 | - | Progressive Tumor Growth |
| This compound | 50 mg/kg, i.p., 3x/week | 75 ± 25 | 93 | Complete Tumor Regression |
Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.
Experimental Protocols
I. Cell Line and Culture
-
Cell Lines:
-
MOLM-16 (Human Acute Myeloid Leukemia)
-
SU-DHL-1 (Human Anaplastic Large Cell Lymphoma)
-
SUP-M2 (Human Anaplastic Large Cell Lymphoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
II. Animal Model
-
Species: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
III. Xenograft Implantation
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
-
Injection Suspension: Resuspend the cells in a 1:1 (v/v) mixture of sterile PBS and Matrigel®.
-
Injection:
-
For MOLM-16, SU-DHL-1, and SUP-M2 models, subcutaneously inject 5 x 10⁶ cells in a total volume of 100 µL into the right flank of each mouse.
-
IV. This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in 100% DMSO. For in vivo administration, dilute the stock solution to the final desired concentration in a vehicle of 10% DMSO and 90% corn oil.[5]
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Volume: Administer a volume of 100 µL per 20 g of mouse body weight.
V. Efficacy Study Design
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days after cell implantation.
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (length × width²) / 2.
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Treatment:
-
Control Group: Administer the vehicle solution (10% DMSO, 90% corn oil) intraperitoneally according to the same schedule as the treatment groups.
-
Treatment Groups: Administer this compound at the desired concentrations (e.g., 25, 50, 100 mg/kg) intraperitoneally, three times a week.
-
-
Endpoint:
-
Continue treatment for the duration specified in the experimental design (e.g., 21-28 days).
-
Monitor animal body weight and overall health status throughout the study.
-
The primary endpoint is tumor growth inhibition. Euthanize mice if the tumor volume exceeds 2000 mm³ or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
VI. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Statistical Analysis: Perform statistical analysis using an appropriate test, such as a two-tailed Student's t-test or ANOVA, to compare tumor volumes between treated and control groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
References
Application Notes and Protocols for Measuring SD-36 Kinase Activity in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a novel serine/threonine kinase implicated in cell proliferation and survival pathways. Dysregulation of this compound activity has been associated with various disease states, making it a critical target for therapeutic development. Accurate and robust measurement of its enzymatic activity within a cellular context is paramount for understanding its biological function and for screening potential inhibitors.
These application notes provide detailed protocols for quantifying this compound activity using three distinct and complementary methods: an In-Cell Western™ Assay for target phosphorylation, a FRET-based biosensor for real-time activity in live cells, and a classic in vitro kinase assay using immunoprecipitated protein.
Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade involving this compound. Upon activation by an upstream kinase (USK-1), this compound phosphorylates its downstream substrate, SUB-4, leading to a cellular response.
Caption: Hypothetical this compound signaling pathway.
Data Presentation
The following table summarizes sample quantitative data obtained from the described assays, demonstrating the effect of a hypothetical inhibitor, "SDI-7," on this compound activity.
| Assay Type | Measurement | Vehicle Control (DMSO) | SDI-7 (10 µM) | IC50 (µM) |
| In-Cell Western™ | p-SUB-4 / Total SUB-4 Ratio | 1.00 ± 0.08 | 0.15 ± 0.03 | 1.2 |
| FRET Biosensor | FRET Ratio (525nm / 485nm) | 2.5 ± 0.2 | 0.8 ± 0.1 | 1.5 |
| In Vitro Kinase Assay | ³²P Incorporation (CPM) | 15,800 ± 1,200 | 950 ± 150 | 0.8 |
Experimental Protocols
Protocol 1: In-Cell Western™ Assay for this compound Activity
This protocol quantifies the phosphorylation of SUB-4, a direct substrate of this compound, in fixed cells.
Caption: Workflow for the In-Cell Western™ Assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293 expressing this compound) into a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound inhibitors or vehicle control for the desired time (e.g., 2 hours).
-
Fixation and Permeabilization:
-
Aspirate media and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature (RT).
-
Wash wells 3 times with PBS containing 0.1% Triton X-100.
-
Add 150 µL of PBS with 0.1% Triton X-100 for 5 minutes for permeabilization.
-
-
Blocking: Wash wells 2 times with PBS. Add 150 µL of blocking buffer (e.g., Odyssey® Blocking Buffer) and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., rabbit anti-p-SUB-4 and mouse anti-total SUB-4) in blocking buffer.
-
Aspirate blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash wells 4 times with PBS containing 0.1% Tween-20.
-
Dilute fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) in blocking buffer.
-
Add 50 µL of the secondary antibody solution. Protect from light and incubate for 1 hour at RT.
-
-
Imaging and Analysis:
-
Wash wells 4 times with PBS containing 0.1% Tween-20.
-
Image the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the p-SUB-4 signal to the total SUB-4 signal to control for cell number variations.
-
Protocol 2: FRET-Based Biosensor for Live-Cell this compound Activity
This protocol uses a genetically encoded biosensor to measure this compound kinase activity in real-time. The biosensor consists of a FRET pair (e.g., CFP and YFP) linked by a peptide containing the this compound phosphorylation motif. Phosphorylation induces a conformational change, altering the FRET efficiency.
Methodology:
-
Transfection: Transfect target cells with the this compound FRET biosensor plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.
-
Cell Plating: Plate the transfected cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Baseline Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline images in both the donor (CFP) and FRET (YFP excited by CFP wavelength) channels.
-
-
Stimulation and Treatment:
-
Perfuse the cells with a solution containing a stimulus to activate the this compound pathway (e.g., growth factor).
-
After a stable FRET signal is observed, introduce the this compound inhibitor.
-
-
Time-Lapse Imaging: Acquire images continuously every 30-60 seconds to monitor the change in FRET ratio over time.
-
Data Analysis:
-
For each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the normalized FRET ratio over time to visualize kinase activation and inhibition kinetics.
-
Protocol 3: Immunoprecipitation and In Vitro Kinase Assay
This protocol measures the activity of this compound isolated from cells by immunoprecipitation.
Methodology:
-
Cell Lysis:
-
Treat cells with inhibitors or stimuli as required.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an anti-SD-36 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1 hour to capture the antibody-protein complex.
-
Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer to remove non-specific binders.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a purified substrate (e.g., recombinant SUB-4), 100 µM ATP, and 10 µCi of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the SUB-4 substrate.
-
-
Quantification: Quantify the radioactive signal using a phosphorimager or by densitometry.
Troubleshooting & Optimization
troubleshooting SD-36 stability and solubility issues
Welcome to the technical support center for SD-36, a potent and selective small-molecule degrader of the STAT3 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs): this compound Stability
Q1: What is the recommended procedure for storing this compound? A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, stock solutions prepared in anhydrous DMSO can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best to aliquot stock solutions into single-use volumes.
Q2: How stable is this compound in aqueous buffers? A2: The stability of small molecules in aqueous solutions can be pH-dependent.[1] For this compound, it is recommended to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before use. Do not store this compound in aqueous buffers for extended periods, as hydrolysis may occur, particularly at non-neutral pH.
Q3: My assay results are inconsistent. Could this be a stability issue? A3: Yes, inconsistent results can be a sign of compound degradation.[2] Stability issues can arise from improper storage, light exposure, or incompatibility with assay components. We recommend running a stability-indicating assay, such as a forced degradation study, to understand the degradation profile of this compound under your specific experimental conditions.[3][4]
Q4: Is this compound sensitive to light or oxidation? A4: Like many complex organic molecules, this compound may be sensitive to photolytic or oxidative degradation.[1][5] It is best practice to handle the solid compound and its solutions in low-light conditions and to use degassed buffers where possible, especially for long-duration experiments.
Troubleshooting Guide: Stability Issues
If you suspect this compound is degrading during your experiment, follow this guide to identify and mitigate the issue.
Issue: Loss of Potency or Inconsistent Activity
-
Verify Storage Conditions:
-
Confirm that solid this compound is stored at -20°C and stock solutions (in DMSO) are at -80°C.
-
Ensure aliquots are single-use to avoid freeze-thaw cycles.
-
-
Assess Stability in Your Assay Medium:
-
Incubate this compound in your complete assay buffer (without cells or target proteins) for the duration of your experiment.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using LC-MS.
-
A significant decrease in the parent peak over time indicates instability in the medium. Consider adjusting the buffer pH or including antioxidants if oxidation is suspected.
-
-
Perform a Forced Degradation Study:
-
This study deliberately exposes this compound to harsh conditions to identify potential degradation pathways.[3][4][6] This is crucial for developing stability-indicating analytical methods.[7][8]
-
See the "Key Experimental Protocols" section for a detailed methodology.
-
The results will help you understand if this compound is sensitive to acid, base, oxidation, heat, or light.
-
Workflow for Investigating Stability
Data Summary: Forced Degradation of this compound
The following table summarizes typical results from a forced degradation study, indicating the percentage of this compound remaining after 24 hours under various stress conditions.
| Stress Condition | Reagent/Condition | % this compound Remaining (LC-MS analysis) | Potential Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 85% | Hydrolysis of amide linker |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 78% | Hydrolysis of amide linker |
| Oxidation | 3% H₂O₂ at room temp. | 92% | N-oxide formation |
| Thermal Degradation | 80°C (in solid state) | 98% | Minor, unidentified peaks |
| Photodegradation (ICH Q1B) | 200 W·h/m² UV, 1.2M lux·h Vis | 95% | Minor, unidentified peaks |
Frequently Asked Questions (FAQs): this compound Solubility
Q1: What is the best solvent for making a stock solution of this compound? A1: Anhydrous dimethylsulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ensure the DMSO is high-purity and stored properly to avoid moisture, which can affect both solubility and stability.
Q2: this compound precipitates when I add it to my aqueous cell culture medium. What should I do? A2: This is a common issue with hydrophobic small molecules.[9] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To prevent this, first, dilute your concentrated DMSO stock solution into a series of intermediate dilutions in DMSO. Then, add the final, most diluted DMSO sample to your aqueous medium while vortexing to ensure rapid mixing. The final concentration of DMSO in your medium should typically be kept below 0.5% to avoid solvent toxicity.
Q3: What is the aqueous solubility of this compound? A3: The aqueous solubility of this compound is low and can be influenced by pH and buffer composition. For drug discovery, kinetic solubility is often measured.[10] It is critical to experimentally determine the solubility in your specific assay buffer to avoid working with a suspension instead of a true solution. See our protocol for determining kinetic solubility.
Troubleshooting Guide: Solubility Issues
Issue: Compound Precipitation or Poor Dissolution
-
Check Your Solvent: Ensure you are using fresh, anhydrous DMSO for your stock solution.
-
Optimize Dilution Scheme: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Create intermediate dilutions in DMSO first.
-
Increase Mixing Energy: When making the final aqueous dilution, add the DMSO solution to the aqueous buffer (not the other way around) while vortexing or stirring vigorously to facilitate rapid dispersion.
-
Consider Formulation Aids: For in vivo studies, formulation aids such as cyclodextrins or co-solvents (e.g., PEG400, Tween-80) may be necessary to improve solubility and bioavailability. This should be optimized on a case-by-case basis.
Data Summary: this compound Solubility in Common Solvents
| Solvent | Solubility (Approx. at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | May be used for intermediate dilutions. |
| Methanol | ~2 mg/mL | Lower solubility than ethanol. |
| PBS (pH 7.4) | < 10 µg/mL | Low aqueous solubility is expected. |
| Water | < 1 µg/mL | Practically insoluble. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidation: Mix 1 mL of the this compound solution with 1 mL of 6% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a sample of solid this compound in an oven at 80°C for 24 hours. Dissolve in the mobile phase before analysis.
-
Photostability: Expose a solution of this compound to light conditions as specified by ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples and controls by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect major degradants.
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare Stock: Create a 10 mM stock solution of this compound in DMSO.
-
Dilution Plate: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer in each well (final concentration 100 µM). This creates a DMSO-induced precipitate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium between the dissolved and precipitated compound.
-
Separation: Centrifuge the plate to pellet the precipitate.
-
Analysis: Carefully take a supernatant sample and analyze the concentration of the dissolved this compound using a calibrated LC-MS/MS or UV-Vis spectroscopy method.
Appendices: Signaling Pathways and Mechanism of Action
This compound Mechanism of Action: PROTAC-mediated Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cell's natural protein disposal system.[11] It acts as a bridge, bringing the target protein (STAT3) and an E3 ubiquitin ligase (Cereblon) into close proximity.[12][13] This induces the ubiquitination of STAT3, marking it for degradation by the proteasome.
Canonical STAT3 Signaling Pathway
STAT3 is a key transcription factor involved in cell growth, survival, and differentiation.[13] Its persistent activation is a hallmark of many cancers. This compound targets STAT3 for degradation, thereby blocking this entire downstream signaling cascade.
References
- 1. enamine.net [enamine.net]
- 2. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Forced Degradation Studies - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation [sgs.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Advancing Predictive ADMET Modeling Through Community-Driven Science: The ExpansionRx-OpenADMET Blind Challenge [huggingface.co]
- 11. researchgate.net [researchgate.net]
- 12. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SD-36 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SD-36 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[3] this compound consists of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon).[4] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[3][4] This leads to the depletion of both total and phosphorylated STAT3 levels in cells.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound concentration is in the low nanomolar to low micromolar range. For STAT3 degradation, a DC50 (half-maximal degradation concentration) of 0.06 µM has been reported.[1][5] For cell growth inhibition, IC50 (half-maximal inhibitory concentration) values can range from 35 nM to the low micromolar range depending on the cell line.[2][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for this compound can vary depending on the experimental goal. For STAT3 degradation, significant depletion can be observed in as little as 4-7 hours.[6] For cell viability or proliferation assays, longer incubation times of 24 to 72 hours are common to observe phenotypic effects. Time-course experiments are recommended to determine the optimal incubation period for your specific experiment.[7]
Q4: Is this compound selective for STAT3?
A4: Yes, this compound has been shown to be highly selective for the degradation of STAT3 over other STAT family members (STAT1, STAT2, STAT4, STAT5A/B, and STAT6) in various cell lines.[5]
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at very high concentrations of the PROTAC.[8][9] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[8] To avoid this, it is crucial to perform a full dose-response curve with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation before the hook effect occurs.[10]
Troubleshooting Guides
Problem 1: Inconsistent or No STAT3 Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. Be mindful of the "hook effect" at very high concentrations.[8][10] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal STAT3 degradation.[7] |
| Low E3 Ligase (Cereblon) Expression | Confirm the expression of Cereblon (CRBN) in your cell line using Western blot or qPCR. Cell lines with low CRBN expression may be less sensitive to this compound. |
| Poor Cell Permeability | While this compound is a small molecule, issues with cell permeability can sometimes occur. Ensure proper handling and dissolution of the compound. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. The stability of compounds in cell culture media can vary.[11][12][13] |
| Issues with Western Blotting | Refer to the detailed Western Blot Troubleshooting Guide below. |
Problem 2: High Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Lower the concentration of this compound. High concentrations can lead to off-target effects and general cytotoxicity.[14] |
| Prolonged Incubation | Reduce the incubation time. Continuous exposure may lead to unintended cellular stress. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. Consider using a less sensitive cell line if appropriate for your experimental question. |
| Off-target degradation | While this compound is selective for STAT3, at very high concentrations, off-target degradation of other proteins could occur. If suspected, perform proteomic analysis to assess global protein level changes. |
Problem 3: Poor Solubility of this compound
| Possible Cause | Troubleshooting Steps |
| Improper Solvent | This compound is typically soluble in DMSO.[6] Ensure you are using a high-quality, anhydrous DMSO for your stock solution. |
| Precipitation in Media | When diluting the DMSO stock in aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Storage Issues | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles which can affect solubility. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Metric | Value | Reference |
| MOLM-16 | Acute Myeloid Leukemia | Cell Growth Inhibition | IC50 | 35 nM | [2] |
| MOLM-16 | Acute Myeloid Leukemia | STAT3 Degradation | DC50 | 0.06 µM | [1][5] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | STAT3 Degradation | DC50 | 28 nM | [5] |
| DEL | Anaplastic Large Cell Lymphoma | STAT3 Degradation | >50% at 250 nM | [6] | |
| KI-JK | Anaplastic Large Cell Lymphoma | STAT3 Degradation | >50% at 250 nM | [6] | |
| HepG2 | Hepatocellular Carcinoma | STAT3 Degradation | DC50 | 110 nM | [15] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessment of STAT3 Degradation by Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired incubation time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of STAT3 degradation relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: A logical workflow for troubleshooting inconsistent STAT3 degradation.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. youtube.com [youtube.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of the SD-36 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of the SD-36 PROTAC. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the this compound PROTAC?
A1: Extensive proteomic studies have demonstrated that this compound is an exceptionally selective degrader of STAT3. In comprehensive analyses quantifying approximately 5,500 proteins in various cell lines, STAT3 was the only protein level that was significantly reduced.[1][2] This high selectivity is a key feature of this compound.
Q2: How does this compound achieve such high selectivity for STAT3?
A2: The selectivity of this compound is attributed to the high binding affinity of its STAT3-targeting component (SI-109) for the STAT3 SH2 domain and the specific formation of a ternary complex between STAT3, this compound, and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This precise molecular recognition is crucial for initiating the degradation process specifically for STAT3.
Q3: Does this compound degrade other STAT family members?
A3: No, this compound does not significantly degrade other STAT family members.[1][6] While the STAT3 inhibitor component of this compound (SI-109) has some binding affinity for STAT1 and STAT4, the complete PROTAC molecule (this compound) demonstrates over 100-fold selectivity for the degradation of STAT3 over other STAT proteins, including STAT1, STAT2, STAT4, STAT5A/B, and STAT6, in cellular assays.[6][7]
Q4: What is the mechanism of action for this compound-mediated STAT3 degradation?
A4: this compound is a heterobifunctional molecule. One end binds to the STAT3 protein, and the other end binds to the Cereblon E3 ubiquitin ligase. This binding brings STAT3 into close proximity with the E3 ligase, leading to the ubiquitination of STAT3. The polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the STAT3 protein.
Q5: Is there a control molecule for this compound experiments?
A5: Yes, SD-36Me is an inactive control compound. It is structurally similar to this compound but is methylated in a way that prevents it from binding to Cereblon. Consequently, SD-36Me does not induce STAT3 degradation and can be used to confirm that the observed effects are due to the PROTAC-mediated degradation mechanism.[2][5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in the level of a protein other than STAT3. | 1. The protein may be a downstream effector of STAT3 signaling. 2. Potential for indirect effects in the specific cellular context. 3. Experimental artifact. | 1. Verify if the affected protein is a known STAT3 target gene. 2. Perform a rescue experiment by overexpressing a degradation-resistant STAT3 mutant. 3. Use the inactive control SD-36Me to see if the effect persists. If it does, it is likely independent of STAT3 degradation.[5][6] |
| Reduced potency of STAT3 degradation. | 1. Suboptimal concentration of this compound (e.g., "hook effect," though not observed with this compound up to 10 µM).[1] 2. Low expression levels of Cereblon E3 ligase in the cell line. 3. Issues with compound integrity. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm Cereblon expression in your cell model via Western blot or qPCR. 3. Verify the integrity and concentration of your this compound stock. |
| No STAT3 degradation observed. | 1. Incorrect concentration of this compound used. 2. Cell line is resistant to this compound. 3. The inactive control SD-36Me was used by mistake. | 1. Confirm the final concentration of this compound in your experiment. 2. Ensure your cell line has a functional ubiquitin-proteasome system and expresses Cereblon. 3. Verify the identity of the compound used. |
Quantitative Data Summary
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | STAT3 | ~50 nM | [3][7] |
| STAT1 | 1-2 µM | [7] | |
| STAT4 | 1-2 µM | [7] | |
| Degradation Potency (DC50) | STAT3 (SU-DHL-1 cells, 16h) | 28 nM | [6] |
| STAT3 (MOLM-16 cells, 4h) | 60 nM | [5] | |
| Transcriptional Inhibition (IC50) | STAT3-dependent transcription | 10 nM | [3] |
Experimental Protocols
Proteome-wide Selectivity Analysis
This protocol outlines the general steps for assessing the selectivity of this compound across the proteome.
-
Cell Culture and Treatment:
-
Culture human leukemia (MOLM-16) or lymphoma (SU-DHL-1) cells to a sufficient density.
-
Treat cells with this compound at a high concentration (e.g., 10 µM) for a specified period (e.g., 24 hours) to maximize the chance of detecting off-target effects.[1][2]
-
Include vehicle-treated (e.g., DMSO) and SD-36Me-treated cells as controls.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration for each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
TMT Labeling and Fractionation:
-
Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Combine the labeled samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify and quantify the relative abundance of thousands of proteins in each sample.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).
-
Identify proteins that show a statistically significant change in abundance in the this compound-treated samples compared to the controls.
-
A significant decrease (e.g., ≥2-fold with p≤0.05) in protein level indicates potential degradation.[1][2]
-
Visualizations
Caption: Mechanism of action for this compound mediated STAT3 degradation.
Caption: Workflow for proteome-wide selectivity analysis.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: SD-36 for STAT3 Degradation
Welcome to the technical support center for SD-36, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges, particularly inconsistent STAT3 degradation, during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that functions as a PROTAC. It is composed of a ligand that binds to the STAT3 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing STAT3 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome. This leads to the selective removal of STAT3 protein from the cell.[1][2]
Q2: How specific is this compound for STAT3?
A2: this compound demonstrates high selectivity for STAT3 over other members of the STAT family. While it can bind to STAT1 and STAT4 with lower affinity (Kd of ~1–2 μM) compared to STAT3 (Kd of ~50 nM), it does not typically induce their degradation in cellular assays.[1][3] In human peripheral blood mononuclear cells (PBMCs), which express all seven STAT proteins, this compound potently reduced STAT3 levels without affecting other STATs.[1]
Q3: What are some common causes for inconsistent STAT3 degradation with this compound?
A3: Inconsistent STAT3 degradation can arise from several factors, including:
-
The "Hook Effect": At very high concentrations, this compound can form binary complexes with either STAT3 or the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation. This can lead to reduced degradation at higher doses.
-
Cell Line Variability: The expression levels of STAT3 and, crucially, the Cereblon E3 ligase components can vary significantly between different cell lines. Low levels of Cereblon can limit the efficacy of this compound.
-
Experimental Conditions: Suboptimal experimental parameters such as incubation time, cell density, and the stability of this compound in culture media can all contribute to variability.
-
Compound Stability and Solubility: Poor solubility or degradation of this compound under experimental conditions can lead to lower than expected effective concentrations.
Q4: Is the phosphorylation state of STAT3 important for this compound-mediated degradation?
A4: No, the phosphorylation of STAT3 at Tyr705 is not required for this compound to induce its degradation.[2]
Troubleshooting Guide: Inconsistent STAT3 Degradation
This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak STAT3 degradation | Incorrect this compound Concentration: Concentration may be too low to be effective or too high, leading to the "hook effect." | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time: The kinetics of degradation can vary between cell lines. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal this compound concentration to identify the ideal incubation period. | |
| Low Cereblon (CRBN) Expression: The cell line may have low endogenous levels of the CRBN E3 ligase. | Verify CRBN expression in your cell line via Western blot or qPCR. If low, consider using a different cell line with higher CRBN expression or overexpressing CRBN. | |
| Poor Compound Stability/Solubility: this compound may be degrading or precipitating in your culture medium. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid repeated freeze-thaw cycles. | |
| Issues with Western Blot Protocol: Inefficient protein extraction, transfer, or antibody issues can lead to inaccurate results. | Optimize your Western blot protocol. Ensure complete cell lysis, verify protein transfer efficiency (e.g., with Ponceau S staining), and use a validated anti-STAT3 antibody. | |
| High variability between replicates | Inconsistent Cell Seeding: Variations in cell number can lead to different levels of total STAT3. | Ensure accurate and consistent cell seeding densities across all wells and experiments. |
| Uneven Drug Distribution: Inadequate mixing of this compound in the culture medium. | Gently swirl the plate after adding this compound to ensure even distribution. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound. | Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile PBS to maintain humidity. | |
| Degradation observed at low but not high concentrations ("Hook Effect") | Formation of non-productive binary complexes: Excess this compound saturates either STAT3 or CRBN, preventing ternary complex formation. | This is a characteristic of many PROTACs. The optimal degradation will occur at an intermediate concentration. Use the dose-response data to identify the peak of the degradation curve and use concentrations within that range for future experiments. |
Data Presentation
This compound In Vitro Activity
| Cell Line | Treatment Time | DC₅₀ (nM) | Reference |
| MOLM-16 | 4 hours | 60 | [2] |
| SU-DHL-1 | 16 hours | 28 | [4] |
| SU-DHL-1 | 14 hours | 61 | [5] |
| SUP-M2 | 14 hours | 2500 | [5] |
This compound Binding Affinity
| Protein | Binding Affinity (Kd) | Reference |
| STAT3 | ~50 nM | [1][3] |
| STAT1 | ~1-2 µM | [1][3] |
| STAT4 | ~1-2 µM | [1][3] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated STAT3 Degradation by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for STAT3 degradation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well culture plates (e.g., 6-well or 12-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM). Include a vehicle-only control (DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities for STAT3 and the loading control. Normalize the STAT3 signal to the loading control and plot the relative STAT3 levels against the this compound concentration to determine the DC₅₀.
Visualizations
This compound Mechanism of Action
Caption: this compound forms a ternary complex with STAT3 and Cereblon, leading to STAT3 ubiquitination and proteasomal degradation.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent STAT3 degradation when using this compound.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of SD-36
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of SD-36, a potent and selective STAT3 PROTAC (Proteolysis Targeting Chimera) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule PROTAC degrader of the STAT3 protein. It is composed of a STAT3 inhibitor (SI-109), a linker, and a ligand for the Cereblon E3 ubiquitin ligase. This compound functions by forming a ternary complex between STAT3 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. This targeted degradation of STAT3 has been shown to induce cell-cycle arrest and/or apoptosis in certain cancer cell lines and leads to complete and long-lasting tumor regression in mouse xenograft models.
Q2: What are the known physicochemical properties of this compound?
A2: The available physicochemical properties of this compound are summarized in the table below. Notably, there is limited publicly available data on its aqueous solubility and permeability, which are critical parameters for successful in vivo delivery.
| Property | Value | Source |
| Molecular Formula | C₅₉H₆₂F₂N₉O₁₂P | |
| Molecular Weight | 1157.42 g/mol | |
| Binding Affinity (Kd) | ~50 nM | |
| Solubility in DMSO | 150 mg/mL (129.52 mM) | |
| Aqueous Solubility | Data not publicly available. | |
| Permeability (e.g., Caco-2) | Data not publicly available. Precursor STAT3 inhibitors have shown poor cell permeability, suggesting this could be a challenge for this compound. |
Q3: What is the recommended route of administration and dosage for this compound in preclinical mouse models?
A3: Based on published preclinical studies, this compound is administered intravenously (i.v.) in mouse xenograft models. Effective doses have been reported to be 25 mg/kg, which resulted in complete and long-lasting tumor regression.
Signaling Pathway and Mechanism of Action
To effectively troubleshoot experiments, it is crucial to understand the biological context in which this compound operates.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers.
Caption: The canonical JAK-STAT3 signaling pathway, a key target in oncology.
This compound Mechanism of Action
This compound utilizes the cell's own protein disposal system to eliminate STAT3.
Caption: The PROTAC mechanism of action, leading to targeted protein degradation.
Troubleshooting In Vivo Delivery of this compound
Poor in vivo efficacy of this compound can stem from a variety of factors. This guide provides a systematic approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Troubleshooting Guide: Formulation Issues
| Observed Problem | Potential Cause | Recommended Action |
| Precipitation in formulation upon preparation or before injection. | Poor aqueous solubility of this compound. | - Increase the concentration of co-solvents (e.g., DMSO, PEG300). - Incorporate solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80, Kolliphor EL). - Perform solubility studies with different vehicle compositions. |
| Cloudy or non-homogenous formulation. | Incomplete dissolution or aggregation. | - Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding aqueous components. - Use sonication or gentle heating to aid dissolution. - Filter the final formulation through a 0.22 µm filter to remove any aggregates. |
| Phase separation of the formulation. | Immiscibility of formulation components. | - Adjust the ratio of organic co-solvents to the aqueous phase. - Screen different surfactants and co-surfactants to create a stable microemulsion or micellar solution. |
Troubleshooting Guide: Pharmacokinetic & Pharmacodynamic Issues
| Observed Problem | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound. | Rapid clearance. | - Increase the dosing frequency or consider a continuous infusion model. - Evaluate the formulation to see if it can be modified to prolong circulation (e.g., liposomal or nanoparticle formulations). |
| No significant STAT3 degradation in tumor tissue despite adequate plasma exposure. | Poor tumor penetration. | - Assess the permeability of this compound using in vitro models (e.g., Caco-2 assay). - If permeability is low, consider formulation strategies to enhance tissue distribution. |
| "Hook effect" observed (reduced degradation at higher concentrations). | Formation of binary complexes (this compound-STAT3 or this compound-E3 ligase) instead of the productive ternary complex at high concentrations. | - Perform a dose-response study to identify the optimal concentration range for maximal degradation. - Avoid using excessively high doses of this compound. |
| Lack of tumor growth inhibition despite confirmed STAT3 degradation. | - The tumor model is not dependent on STAT3 signaling. - Development of resistance mechanisms. | - Confirm STAT3 pathway activation in your tumor model (e.g., by checking p-STAT3 levels). - Investigate potential downstream compensatory signaling pathways. |
Experimental Protocols
Note: The following protocols are generalized based on common practices for in vivo studies of hydrophobic small molecules and PROTACs. They should be optimized for your specific experimental setup.
Protocol: Preparation of this compound Formulation for Intravenous Injection
This protocol provides a starting point for formulating this compound for intravenous administration in mice. Due to the lack of public data on this compound's aqueous solubility, the user must perform solubility and stability tests to determine the optimal formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare a stock solution of this compound:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Prepare the vehicle:
-
In a sterile tube, prepare the desired vehicle composition. A common starting point for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Prepare the final dosing solution:
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration for injection (e.g., 2.5 mg/mL for a 25 mg/kg dose at a 10 mL/kg injection volume).
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the formulation needs to be optimized (see Troubleshooting Guide).
-
It is recommended to prepare the dosing solution fresh on the day of injection.
-
Protocol: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for a pilot PK study of this compound in mice.
Animal Model:
-
Species: Mouse (e.g., CD-1 or other relevant strain)
-
Number of animals: 3-4 per time point
Procedure:
-
Dosing:
-
Administer this compound via intravenous (tail vein) injection at the desired dose (e.g., 25 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen) for biodistribution analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Total drug exposure over time. |
| t½ | Time required for the plasma concentration to decrease by half. |
| CL | Volume of plasma cleared of the drug per unit time. |
| Vd | Apparent volume into which the drug distributes in the body. |
This technical support center provides a foundation for researchers working with this compound. Due to the limited availability of specific data for this compound, a strong emphasis on empirical testing and optimization of formulations and dosing regimens is highly recommended.
Technical Support Center: SD-36 Linker Length Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to linker length optimization of the PROTAC® degrader, SD-36, and its effect on STAT3 potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective STAT3 (Signal Transducer and Activator of Transcription 3) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[1][2] this compound is composed of a ligand that binds to the STAT3 protein (a derivative of the STAT3 inhibitor SI-109), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing STAT3 and Cereblon into close proximity, this compound facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome. This targeted degradation leads to the suppression of the STAT3 signaling network, which is often overactive in cancer.[3][4]
Q2: Why is linker length important for the potency of this compound?
A2: The length of the linker in a PROTAC molecule like this compound is a critical determinant of its ability to induce protein degradation. The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex between the target protein (STAT3) and the E3 ligase (Cereblon).[1] If the linker is too short, it may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, if the linker is too long, it may not effectively bring the proteins into close enough proximity for efficient ubiquitination. Studies have shown that for this particular STAT3 degrader, a linker length of 8-9 atoms is optimal for achieving maximum potency.[1][2]
Q3: What is the optimal linker length for this compound and its analogs?
A3: Research indicates that the optimal linker length for this compound and its analogs to achieve the highest potency in degrading STAT3 is between 8 and 9 atoms.[1][2] This has been determined by synthesizing a series of compounds with varying linker lengths and assessing their ability to degrade STAT3 in cellular assays.
Q4: How does the composition of the linker affect this compound potency?
A4: Besides length, the chemical composition of the linker also plays a significant role in the potency of this compound. The composition can influence the linker's flexibility, solubility, and ability to form favorable interactions within the ternary complex. For instance, replacing certain chemical groups within the linker of this compound has been shown to decrease its potency, highlighting that both length and composition are crucial for optimal activity.[1]
Data on Linker Length and this compound Potency
The following table summarizes the quantitative data on the effect of linker length on the potency of this compound and its analogs in degrading STAT3, as measured by the half-maximal degradation concentration (DC50).
| Compound | Linker Length (atoms) | DC50 (µM) in Molm-16 cells | Relative Potency to this compound |
| 12 | 6 | >2.5 | >40x less potent |
| 13 | 7 | 0.26 | ~4x less potent |
| This compound (14) | 8 | 0.06 | Optimal |
| 15 | 9 | 0.09 | Similar potency |
| 16 | 11 | 0.15 | 2-3x less potent |
Data sourced from published research.[1][2]
Experimental Protocols
General Workflow for this compound Linker Length Optimization
Caption: A general experimental workflow for optimizing this compound linker length.
Protocol 1: Western Blot for STAT3 Degradation and DC50 Determination
-
Cell Culture and Treatment:
-
Culture Molm-16 or SU-DHL-1 cells in appropriate media and conditions.
-
Seed cells in 6-well plates at a density of 0.5 x 106 cells/mL.
-
Treat cells with a serial dilution of this compound analogs with varying linker lengths (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 16 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the STAT3 band intensity to the loading control.
-
Plot the percentage of STAT3 degradation against the log concentration of the compound.
-
Calculate the DC50 value using a non-linear regression curve fit.
-
Signaling Pathway
The following diagram illustrates the STAT3 signaling pathway and the mechanism of action of this compound.
Caption: this compound hijacks the ubiquitin-proteasome system to degrade STAT3.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no STAT3 degradation observed | - Suboptimal linker length: The linker may be too short or too long for efficient ternary complex formation. - Poor cell permeability of the PROTAC: The compound may not be entering the cells effectively. - Inefficient ternary complex formation: Even with an appropriate linker length, the overall conformation may not be favorable for ubiquitination. - Low expression of Cereblon in the cell line: The E3 ligase may not be present in sufficient amounts. | - Synthesize and test a wider range of linker lengths (e.g., varying by 1-2 atoms at a time). - Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Modify the linker to improve physicochemical properties if necessary. - Confirm ternary complex formation using co-immunoprecipitation (co-IP) or biophysical methods like surface plasmon resonance (SPR). - Confirm Cereblon expression in your cell line by Western blot. Consider using a different cell line with higher Cereblon expression. |
| "Hook effect" observed (decreased degradation at high concentrations) | - Formation of binary complexes: At high concentrations, the PROTAC can form separate binary complexes with STAT3 and Cereblon, preventing the formation of the productive ternary complex. | - This is a characteristic of many PROTACs and confirms the mechanism of action. Ensure your dose-response curve covers a wide range of concentrations to accurately determine the DC50 and Dmax (maximum degradation). |
| High variability in DC50 values between experiments | - Inconsistent cell health or density: Variations in cell culture conditions can affect experimental outcomes. - Inconsistent treatment time: The kinetics of degradation can vary. - Pipetting errors: Inaccurate serial dilutions can lead to variability. | - Maintain consistent cell culture practices, including passage number and seeding density. - Optimize and standardize the treatment time. A time-course experiment can help determine the optimal duration. - Use calibrated pipettes and perform serial dilutions carefully. |
| Off-target degradation observed | - The STAT3-binding ligand (SI-109 derivative) is not completely selective. - The PROTAC induces degradation of other proteins that interact with Cereblon. | - Perform proteomics studies to identify off-target effects. - Synthesize a negative control compound with a modification that prevents binding to either STAT3 or Cereblon to confirm that the observed degradation is dependent on the formation of the ternary complex. |
References
Technical Support Center: SD-36 Application in Primary Cells
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize cytotoxicity when using the STAT3 degrader, SD-36, in primary cell cultures. Given the sensitive nature of primary cells compared to immortalized cell lines, careful optimization is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule degrader of the STAT3 protein.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces targeted protein degradation.[2] this compound is composed of a ligand that binds to the STAT3 protein (SI-109), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] By bringing STAT3 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of STAT3 by the proteasome.[1][3] This process effectively depletes cellular STAT3 levels, suppressing its transcriptional activity.[4][5]
Q2: Why are my primary cells showing high levels of cytotoxicity after this compound treatment?
A2: Primary cells are inherently more sensitive than cancer cell lines.[6][7] High cytotoxicity can stem from several factors:
-
On-Target Toxicity: STAT3 may be essential for the survival or proliferation of your specific primary cell type. Degrading it could naturally induce apoptosis or cell cycle arrest.[5]
-
High Concentration: The effective concentration for cancer cell lines (often in the nanomolar range) may be too high for your primary cells.[1][4]
-
Prolonged Exposure: Continuous exposure may be detrimental. A shorter treatment duration might be sufficient to achieve STAT3 degradation without excessive cell death.
-
Solvent Toxicity: The solvent for this compound, typically DMSO, is toxic to primary cells, even at low concentrations. It's crucial to keep the final DMSO concentration consistent across all wells and as low as possible (ideally <0.1%).[6]
-
Suboptimal Cell Health: Primary cells are sensitive to culture conditions. Factors like passage number, confluence, and media quality can impact their response to drug treatment.[7]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: This is a critical experimental question. Here are some strategies:
-
Use a Negative Control: The compound SD-36Me is an ideal negative control. It is structurally similar to this compound but does not bind to Cereblon, rendering it incapable of inducing STAT3 degradation.[1][3] If SD-36Me does not cause cytotoxicity at the same concentration as this compound, the observed cell death is likely due to the degradation of STAT3 (on-target).
-
Rescue Experiment: If possible, transfecting cells with a degradation-resistant mutant of STAT3 could show if maintaining STAT3 levels prevents cytotoxicity.
-
Correlate Degradation with Cytotoxicity: Perform a time-course and dose-response experiment measuring both STAT3 protein levels (by Western Blot) and cell viability. If cytotoxicity directly correlates with the extent and timing of STAT3 degradation, it is likely an on-target effect.
Q4: What is a good starting concentration range for this compound in primary cells?
A4: Published data shows this compound effectively degrades STAT3 and inhibits growth in sensitive cancer cell lines with DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values in the low nanomolar range (e.g., DC₅₀ of 60 nM in Molm-16 cells).[1][4] For sensitive primary cells, it is recommended to start with a much wider and lower concentration range. A good starting point for a dose-response experiment would be from 0.1 nM to 1 µM. This allows for the identification of the lowest effective concentration that induces STAT3 degradation without causing widespread cell death.[8]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| High cell death in all treated wells, including low concentrations. | 1. High Solvent Concentration: Final DMSO concentration is too high. 2. Poor Initial Cell Health: Cells were stressed before treatment (e.g., high passage, over-confluent).[6][7] 3. On-target toxicity: STAT3 is critical for this cell type's survival. | 1. Ensure final DMSO concentration is below 0.1% and is identical in the vehicle control.[6] 2. Use low-passage primary cells, ensure they are in the exponential growth phase, and never let them become 100% confluent.[7] 3. Confirm on-target effect with SD-36Me control. If confirmed, this level of cytotoxicity may be an unavoidable outcome of STAT3 degradation. |
| Significant cell death in the vehicle (DMSO) control well. | 1. DMSO Toxicity: The specific primary cell type is highly sensitive to DMSO. 2. Contamination: Mycoplasma or bacterial contamination can stress cells, making them more sensitive.[9] | 1. Lower the final DMSO concentration further if possible. 2. Test for mycoplasma contamination. Ensure sterile technique. |
| Inconsistent results between experiments. | 1. Variable Cell Density: Inconsistent number of cells seeded per well. 2. Variable Drug Preparation: Inaccurate serial dilutions. 3. Edge Effects: Wells on the edge of the plate are prone to evaporation, altering drug concentration. | 1. Perform accurate cell counts before seeding. Allow cells to attach and spread evenly for 24 hours before treatment. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution.[8] 3. Avoid using the outermost wells of the plate for treatment; fill them with sterile PBS or media instead. |
| No STAT3 degradation observed at expected concentrations. | 1. Inactive Compound: this compound has degraded due to improper storage. 2. Low E3 Ligase Expression: The primary cells may express low levels of Cereblon (CRBN). 3. Insufficient Treatment Time: The incubation period is too short. | 1. Store this compound according to the manufacturer's instructions, protected from light and moisture.[8] 2. Check for CRBN expression in your cell type via Western Blot or qPCR. 3. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration.[8] |
Data Summary
The following tables summarize key in vitro potency data for this compound from published studies on cancer cell lines. This data should be used as a reference for designing initial experiments in primary cells.
Table 1: this compound In Vitro Degradation and Growth Inhibition Potency
| Cell Line | Cell Type | Assay | Potency | Reference |
| Molm-16 | Acute Myeloid Leukemia | STAT3 Degradation (DC₅₀) | 0.06 µM | [1] |
| Molm-16 | Acute Myeloid Leukemia | Growth Inhibition (IC₅₀) | < 2 µM | [4] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | Growth Inhibition (IC₅₀) | < 2 µM | [4] |
| DEL | Anaplastic Large-Cell Lymphoma | Growth Inhibition (IC₅₀) | < 2 µM | [4] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Growth Inhibition (IC₅₀) | < 2 µM | [4] |
Note: This data is from cancer cell lines and may not be directly transferable to primary cells, which are typically more sensitive.
Key Experimental Protocols
Protocol 1: Dose-Response and Viability Assessment
This protocol determines the optimal concentration of this compound that maximizes STAT3 degradation while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density determined to be optimal for their growth. Allow cells to adhere and enter the exponential growth phase for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 1 µM down to 0.1 nM). Prepare identical dilutions for the negative control, SD-36Me, and a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the old media and add fresh media containing the different concentrations of this compound, SD-36Me, or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (a 24-hour endpoint is a good starting point).
-
Viability Assay: Assess cell viability using a suitable method. For adherent cells, an LDH release assay can measure cytotoxicity (membrane integrity). For suspension or adherent cells, a luminescence-based assay like CellTiter-Glo can measure ATP levels as an indicator of viability.
-
Data Analysis: Plot cell viability (%) against the log of the drug concentration to determine the IC₅₀. Compare the curves for this compound and SD-36Me.
Protocol 2: Western Blot for STAT3 Degradation
This protocol confirms the on-target activity of this compound by measuring STAT3 protein levels.
Methodology:
-
Cell Culture and Treatment: Seed cells in a larger format (e.g., 6-well plate) to obtain sufficient protein. Treat with the vehicle, this compound, and SD-36Me at the desired concentrations and for the desired time points.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 15-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against total STAT3 overnight at 4°C.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of STAT3 degradation relative to the vehicle control.
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumen.luc.edu [lumen.luc.edu]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to SD-36 Treatment
Welcome to the technical support center for SD-36, a potent and selective STAT3 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and overcoming potential resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It functions by simultaneously binding to STAT3 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of STAT3, marking it for degradation by the proteasome.[2][3] This degradation-based approach differs from traditional inhibitors that only block the protein's function.
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to PROTACs like this compound can emerge through several mechanisms:
-
Mutations in the Target Protein (STAT3): While this compound has been shown to be effective against some STAT3 mutants, mutations in the this compound binding site on STAT3 could confer resistance.[4][5]
-
Alterations in the E3 Ligase Complex: Since this compound utilizes the CRBN E3 ligase, mutations, deletions, or downregulation of CRBN or other components of its complex can lead to resistance.[2][6][7][8][9][10]
-
Drug Efflux and Permeability: Changes in cellular transporters could potentially reduce the intracellular concentration of this compound, leading to decreased efficacy.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel or downstream signaling pathways that promote cell survival and proliferation can compensate for the loss of STAT3 signaling.
Q3: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
A3: Reduced sensitivity, or acquired resistance, is likely due to the selection of a cell population with one or more of the resistance mechanisms described in Q2. The most common cause for resistance to CRBN-based PROTACs is the loss or mutation of CRBN.[6][7] It is recommended to verify the expression and sequence of CRBN and STAT3 in your resistant cell line.
Q4: Can I use this compound in combination with other therapies?
A4: Yes, combination therapy is a promising strategy to overcome or prevent resistance. Combining this compound with inhibitors of pathways that are known to be activated in response to STAT3 inhibition may result in synergistic anti-tumor effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak STAT3 degradation observed after this compound treatment. | 1. Suboptimal this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. |
| 2. Low expression of Cereblon (CRBN) in the cell line. | Verify CRBN protein levels by Western blot. Use a cell line known to have adequate CRBN expression as a positive control. | |
| 3. Poor cell permeability of this compound. | Although this compound is generally cell-permeable, specific cell types might have lower uptake. Consider using cellular thermal shift assays (CETSA) to confirm target engagement. | |
| 4. Issues with the experimental procedure. | Ensure proper handling and storage of this compound. Verify the integrity of all reagents and antibodies used in the downstream analysis (e.g., Western blot). | |
| STAT3 degradation is observed, but there is no effect on cell viability. | 1. The cell line is not dependent on STAT3 signaling for survival. | Confirm the oncogenic role of STAT3 in your cell line using techniques like STAT3 siRNA or by assessing the expression of known STAT3 target genes. |
| 2. Activation of compensatory signaling pathways. | Investigate the activation of other survival pathways (e.g., PI3K/AKT, MAPK/ERK) upon this compound treatment using phosphoprotein-specific antibodies. | |
| 3. Insufficient duration of STAT3 degradation. | Assess the duration of STAT3 degradation. A transient degradation may not be sufficient to induce a phenotypic effect. | |
| Development of acquired resistance to this compound. | 1. Mutation or loss of CRBN. | Sequence the CRBN gene in the resistant cells. Perform a Western blot to check for CRBN protein expression. |
| 2. Mutation in STAT3 affecting this compound binding. | Sequence the STAT3 gene, particularly the region encoding the this compound binding domain. | |
| 3. Upregulation of drug efflux pumps. | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if sensitivity to this compound is restored. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive Hematological Cancer Cell Lines
| Cell Line | Cancer Type | STAT3 Status | DC50 (nM) | Dmax (%) |
| MOLM-16 | Acute Myeloid Leukemia | High pSTAT3 | ~1-10 | >90% |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | High pSTAT3 | ~10-50 | >90% |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data is compiled from publicly available literature and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of STAT3 Degradation by Western Blot
Objective: To quantify the degradation of total and phosphorylated STAT3 in response to this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-pSTAT3 (Tyr705), anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the STAT3 and pSTAT3 signals to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm this compound-Mediated STAT3-CRBN Interaction
Objective: To demonstrate the formation of a ternary complex between STAT3, this compound, and CRBN.
Materials:
-
This compound
-
Cell culture reagents
-
Co-IP lysis buffer (non-denaturing)
-
Anti-STAT3 antibody or anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-STAT3) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against STAT3 and CRBN to detect the co-immunoprecipitated proteins.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer [insight.jci.org]
- 4. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ash.confex.com [ash.confex.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
SD-36 Experiments: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for experiments involving SD-36, a potent and selective PROTAC degrader of the STAT3 protein.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively eliminate the STAT3 protein.[2][4][5] It is composed of three key parts: a ligand that binds to the STAT3 protein (based on the inhibitor SI-109), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] By simultaneously binding STAT3 and CRBN, this compound brings the protein target into close proximity with the E3 ligase, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome.[4][6]
Diagram: Mechanism of Action of this compound
Caption: this compound forms a ternary complex with STAT3 and CRBN, leading to STAT3 degradation.
Q2: How should I store and handle this compound?
A2: Like most small molecule compounds, this compound should be stored as a powder or in a DMSO stock solution at -20°C or -80°C for long-term stability. For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[3] Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation. Aliquoting the stock solution upon first use is highly recommended.
Q3: What is a suitable negative control for an this compound experiment?
A3: A methylated version of this compound, known as SD-36Me, serves as an excellent negative control.[1][7] SD-36Me is designed to be ineffective at inducing STAT3 degradation because it cannot properly engage the CRBN E3 ligase.[1][7] Comparing the effects of this compound to SD-36Me can help confirm that the observed degradation of STAT3 is a specific, CRBN-dependent process consistent with the PROTAC mechanism.[1][7]
Q4: Is this compound selective for STAT3?
A4: Yes, this compound is exceptionally selective for STAT3 over other members of the STAT protein family (STAT1, STAT2, STAT4, STAT5, and STAT6).[1][5][7] Studies have shown that this compound can induce degradation of STAT3 at concentrations as low as 0.1 μM while having little to no effect on other STAT proteins at concentrations up to 10 μM.[7]
Key Experimental Data
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Degradation and Potency of this compound
| Cell Line | DC₅₀ (STAT3 Degradation) | IC₅₀ (Growth Inhibition) | Assay Duration | Reference |
|---|---|---|---|---|
| MOLM-16 | 0.06 µM | 13 nM | 4 Days | [1] |
| SU-DHL-1 | Not specified | < 2 µM | 4 Days | [3] |
| DEL | Not specified | < 2 µM | 4 Days | [3] |
| Karpas-299 | Not specified | < 2 µM | 4 Days |[3] |
DC₅₀: Concentration required to induce 50% degradation of the target protein. IC₅₀: Concentration required to inhibit 50% of cell growth.
Table 2: Selectivity Profile of this compound
| Protein Target | Binding Affinity (Kᵈ) | Degradation Observed | Reference |
|---|---|---|---|
| STAT3 | ~50 nM | Yes | [3][5] |
| STAT1 | 1-2 µM | No | [5] |
| STAT4 | 1-2 µM | No |[5] |
Troubleshooting Guide
This section addresses specific issues that may arise during this compound experiments.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Problem 1: No or minimal STAT3 degradation is observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.[8][9] | Use a fresh aliquot of this compound from a properly stored stock solution (-20°C or -80°C). Prepare working dilutions immediately before use. |
| Suboptimal Concentration: The concentration of this compound used may be too low to induce degradation or, conversely, too high, leading to the "hook effect." | Perform a dose-response experiment using a wide range of concentrations (e.g., 8-10 points, from 1 nM to 10 µM) to determine the optimal concentration for degradation and identify a potential hook effect.[10] The hook effect occurs at very high concentrations where binary complexes of this compound with either STAT3 or CRBN dominate over the productive ternary complex, reducing degradation efficiency.[10][11] |
| Insufficient Treatment Time: The incubation time may be too short for the degradation machinery to act. PROTAC-mediated degradation can be time-dependent.[12] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an effective concentration to determine the optimal endpoint for measuring maximal STAT3 degradation (Dmax). |
| Low CRBN Expression: The cell line used may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by this compound.[1][13] | Confirm CRBN protein expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to have high CRBN levels or one that is sensitive to this compound (e.g., MOLM-16, SU-DHL-1).[3] |
| Technical Issues with Western Blot: The lack of a signal change could be due to problems with the protein degradation analysis itself. | Troubleshoot the Western blot protocol. Ensure efficient protein transfer, use validated primary antibodies for STAT3 and a loading control (e.g., GAPDH, β-actin), and confirm the secondary antibody and detection reagents are working correctly.[14][15] |
Problem 2: High cellular toxicity or unexpected cell death is observed.
| Possible Cause | Recommended Solution |
| Concentration Too High: The concentration of this compound may be in a toxic range for the specific cell line being used. | Lower the concentration of this compound. Refer to the IC₅₀ values in Table 1 as a guide and perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) to determine the toxic threshold in your model. |
| Off-Target Effects: Although highly selective for STAT3, very high concentrations could potentially lead to off-target effects. | Use the lowest effective concentration that achieves significant STAT3 degradation (DC₅₀) to minimize potential off-target toxicity. Include the SD-36Me negative control to distinguish between STAT3-degradation-dependent and independent toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤ 0.5%. Prepare a vehicle-only control (medium with the same amount of DMSO) to assess solvent toxicity. |
Problem 3: Results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Conditions: Differences in cell confluency, passage number, or overall health can affect experimental outcomes. | Standardize cell culture conditions. Use cells within a consistent and low passage number range, seed cells to achieve a consistent confluency at the time of treatment, and regularly check for contamination. |
| Inaccurate Pipetting: Small errors in pipetting can lead to large variations in the final compound concentration, especially with potent molecules like this compound. | Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, prepare a sufficient volume of each stock to minimize errors. |
| Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. | Use low-retention plasticware for preparing dilutions. Briefly vortex solutions after thawing and before adding to cells to ensure the compound is fully dissolved. |
Detailed Experimental Protocol: STAT3 Degradation Assay via Western Blot
This protocol outlines a standard procedure for assessing this compound-mediated STAT3 degradation in a human leukemia cell line (e.g., MOLM-16).
1. Materials and Reagents:
-
This compound and SD-36Me (control)
-
Cell line of interest (e.g., MOLM-16)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
6-well tissue culture plates
-
DMSO (for stock solutions)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-CRBN, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane and Western blot transfer apparatus
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
2. Experimental Procedure:
-
Cell Seeding: Seed MOLM-16 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL in 2 mL of complete medium. Allow cells to acclimate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and SD-36Me in DMSO. On the day of the experiment, perform serial dilutions in complete medium to create 2x working concentrations.
-
Cell Treatment: Add an equal volume of the 2x working solutions to the appropriate wells to achieve final concentrations. For a dose-response, typical final concentrations might be 0, 1, 10, 50, 100, 500, and 1000 nM. Include a vehicle control (DMSO only) and a negative control (SD-36Me).
-
Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours) at 37°C and 5% CO₂.
-
Cell Lysis:
-
Harvest cells by transferring the cell suspension to a microfuge tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet by adding 100 µL of ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.[15]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[15]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil the samples at 95°C for 5 minutes to denature the proteins.[15]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-STAT3, anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using software (e.g., ImageJ) to quantify the band intensities. Normalize the STAT3 band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of STAT3 remaining relative to the vehicle-treated control.
-
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
SD-36 Technical Support Center: Optimizing Incubation Time
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for the STAT3 degrader, SD-36, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small-molecule degrader of the STAT3 protein, developed using Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4] It is a bifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand for the Cereblon E3 ubiquitin ligase.[5] By bringing STAT3 into close proximity with the E3 ligase, this compound induces the ubiquitination of STAT3, tagging it for degradation by the cell's proteasome.[2] This process leads to the rapid and efficient depletion of both total and phosphorylated STAT3 levels in cells.[2][6]
Q2: Why is it critical to optimize the incubation time for this compound?
A2: Optimizing incubation time is crucial to achieve maximal on-target (STAT3 degradation) effects while minimizing off-target effects and cytotoxicity. The kinetics of protein degradation can vary significantly between different cell lines. An insufficient incubation time may result in incomplete STAT3 degradation, while an overly long exposure could lead to secondary effects or widespread cell death that can confound experimental results. The goal is to identify the earliest time point that achieves the desired level of STAT3 depletion for the intended downstream analysis.
Q3: What is a recommended starting point for this compound concentration and incubation time?
A3: Based on published data, a good starting point is to perform a time-course experiment using a concentration between 100 nM and 1 µM. Studies have shown that 1 µM of this compound can completely deplete STAT3 protein in MOLM-16 cells within 5 hours.[5] Other studies have used treatment times of 16 hours to determine degradation potency (DC₅₀).[6] A pilot experiment with time points such as 2, 4, 8, 16, and 24 hours is recommended to determine the optimal window for your specific cell model.
Q4: How do I determine the optimal incubation time for my specific cell line?
A4: The optimal incubation time should be determined empirically for each cell line and experimental goal. The most effective method is to conduct a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points. The levels of STAT3 protein are then assessed by Western blot. Concurrently, a cell viability assay should be performed to correlate the level of degradation with cellular health. The ideal incubation time is typically the point at which maximum STAT3 degradation is achieved, just before significant cytotoxicity is observed.
Troubleshooting Guide
Problem: I am not observing efficient STAT3 degradation after this compound treatment.
-
Possible Cause 1: Suboptimal Incubation Time or Concentration.
-
Solution: Increase the incubation time. Degradation kinetics can be slow in some cell lines. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to find the optimal duration. If extending the time is ineffective, consider increasing the this compound concentration (e.g., from 100 nM to 1 µM).
-
-
Possible Cause 2: Low Expression of Cereblon (CRBN).
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure that the this compound compound has been stored correctly and that the stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound.
-
Problem: I am observing high levels of cell death, even at short incubation times.
-
Possible Cause 1: Cell Line Sensitivity.
-
Solution: Some cell lines are highly dependent on STAT3 signaling for survival and will rapidly undergo apoptosis upon its degradation.[1][5] Shorten the incubation time and/or decrease the this compound concentration to find a window where STAT3 is degraded, but the cells remain viable for downstream analysis.
-
-
Possible Cause 2: Off-Target Cytotoxicity.
-
Solution: While this compound is highly selective for STAT3 over other STAT family members, high concentrations or very long incubation times may lead to off-target effects.[1][6] Perform a dose-response cell viability assay at a fixed, early time point (e.g., 24 hours) to determine the IC₅₀ value and use concentrations at or below this value for your experiments.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Ensure consistency in cell culture practices. Use cells within a narrow passage number range, seed at a consistent density, and ensure cell confluency is similar at the start of each experiment.
-
-
Possible Cause 2: Inconsistent Timing.
-
Solution: Be precise with incubation times. For short time-course experiments, staggering the addition of this compound to plates can ensure that harvesting occurs at the correct intervals.
-
Data Presentation
Table 1: Summary of Reported this compound Incubation Times and Effects in Cell Culture
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| MOLM-16 (Leukemia) | 1 µM | 5 hours | Complete depletion of monomeric and dimeric STAT3 protein.[5] |
| SU-DHL-1 (Lymphoma) | 28 nM (DC₅₀) | 16 hours | 50% degradation of STAT3 and pSTAT3Y705 proteins.[6] |
| MOLM-16, DEL, Karpas-299, etc. | 0.005 - 5 µM | 4 days | Potent growth inhibition with IC₅₀ values < 2 µM.[5] |
| MOLM-16 & SU-DHL-1 | Up to 10 µM | Not Specified | No effect on the levels of STAT1, STAT2, STAT4, STAT5A/B, and STAT6.[6] |
Table 2: Example Data from a Time-Course and Viability Experiment in "Cell Line X"
| Time (hours) | This compound Conc. (µM) | % STAT3 Remaining (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 | 1 | 100 ± 5.2 | 100 ± 4.1 |
| 4 | 1 | 62 ± 6.8 | 98 ± 3.7 |
| 8 | 1 | 25 ± 4.1 | 95 ± 5.5 |
| 16 | 1 | < 5 | 81 ± 6.2 |
| 24 | 1 | < 5 | 55 ± 7.3 |
| 48 | 1 | < 5 | 21 ± 4.9 |
Note: This is example data and will vary by cell line and experimental conditions.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Workflow for Optimizing Incubation Time.
Experimental Protocols
Protocol 1: Time-Course for Determining STAT3 Degradation
-
Cell Plating: Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: Prepare a working stock of this compound. For each time point, treat the cells with the desired final concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO) for the longest time point.
-
Incubation: Place the plates back in the incubator. Harvest cells at predetermined time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH, β-Actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities and normalize the STAT3 signal to the loading control to determine the percentage of STAT3 degradation at each time point relative to the time 0 control.
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well clear-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound. Treat the cells and include vehicle-only (100% viability) and no-cell (background) controls.
-
Incubation: Incubate the plate for the desired time points as determined from the degradation experiment (e.g., 16, 24, 48, 72 hours).
-
Assay: Add a viability reagent such as MTS or Resazurin to each well according to the manufacturer's instructions.[7]
-
Measurement: Incubate for 1-4 hours, then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Subtract the background reading, then normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration and time point. Plot the results to determine the IC₅₀ value at each incubation time.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
SD-36: A Comparative Analysis of Efficacy Against Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in a variety of human cancers and inflammatory diseases. Its persistent activation promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This guide provides a comparative analysis of the efficacy of SD-36, a novel STAT3 degrader, against other prominent STAT3 inhibitors, supported by experimental data.
Mechanism of Action: A Paradigm Shift with PROTAC Technology
Unlike traditional small-molecule inhibitors that aim to block the function of a protein, this compound operates through a distinct and highly effective mechanism. This compound is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of its target protein. It achieves this by simultaneously binding to STAT3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome. This approach of targeted protein degradation offers a catalytic mode of action and can be effective at lower concentrations than traditional inhibitors.[1]
In contrast, the majority of other STAT3 inhibitors, such as SI-109, Stattic, Cryptotanshinone, WZ-2-033, and TTI-101, function by competitively binding to the SH2 domain of STAT3. This binding event prevents STAT3 dimerization, subsequent phosphorylation, and nuclear translocation, thereby inhibiting its transcriptional activity.
Comparative Efficacy: this compound vs. Other STAT3 Inhibitors
The efficacy of this compound has been demonstrated to be significantly more potent than its parent STAT3 inhibitor, SI-109. As a PROTAC, this compound doesn't just inhibit STAT3 but eliminates it from the cell, leading to a more profound and sustained suppression of STAT3 signaling.
In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound and other selected STAT3 inhibitors based on available data. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, these values should be interpreted with consideration of the different assays and cell lines used.
| Inhibitor | Mechanism of Action | Target | IC50 / Kd | Cell Line(s) | Key Findings |
| This compound | PROTAC Degrader | STAT3 Degradation | DC50: 28 nM (SU-DHL-1) | MOLM-16, SU-DHL-1 | Induces rapid and selective degradation of STAT3 protein.[2] |
| SI-109 | SH2 Domain Inhibitor | STAT3 Inhibition | Ki: 9 nM | N/A | Parent inhibitor of this compound; significantly less potent in cellular assays. |
| Stattic | SH2 Domain Inhibitor | STAT3 Inhibition | IC50: 5.1 µM (cell-free) | MDA-MB-231, MDA-MB-435S | Inhibits STAT3 activation, dimerization, and nuclear translocation.[2][3][4][5] |
| Cryptotanshinone | SH2 Domain Inhibitor | STAT3 Inhibition | IC50: 4.6 µM (cell-free) | DU145 | Inhibits STAT3 phosphorylation and induces apoptosis.[6] |
| WZ-2-033 | SH2 Domain Inhibitor | STAT3 Inhibition | Kd: 7.4 µM | MGC-803 | Disrupts STAT3 dimerization and inhibits tumor growth in xenograft models.[7] |
| TTI-101 (C188-9) | SH2 Domain Inhibitor | STAT3 Inhibition | Kd: 4.7 nM | AML cell lines | Inhibits STAT3 activation and induces apoptosis in AML cells.[8] |
| OPB-51602 | SH2 Domain Inhibitor | STAT3 Phosphorylation Inhibition | N/A | Refractory solid malignancies | Showed modest clinical activity in a Phase I study.[9][10][11] |
| Napabucasin (BBI608) | Cancer Stemness Inhibitor | STAT3-driven gene transcription | N/A | Hepatocellular Carcinoma | Targets cancer stemness by inhibiting STAT3-mediated transcription.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with the STAT3 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows involved in the evaluation of STAT3 inhibitors.
Caption: The JAK-STAT3 signaling pathway and points of intervention by various inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of STAT3 inhibitors.
Conclusion
This compound represents a significant advancement in the development of STAT3-targeted therapies. Its unique mechanism of action as a PROTAC degrader translates to superior potency and a more profound and durable suppression of the STAT3 signaling pathway compared to traditional SH2 domain inhibitors. While direct comparative data across a wide range of inhibitors in standardized assays are still emerging, the existing evidence strongly supports the potential of this compound as a highly effective therapeutic strategy for cancers and other diseases driven by aberrant STAT3 activity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Stattic | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WZ-2-033 | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase I study of OPB51602, a small molecule inhibitor of STAT3 phosphorylation, in patients with refractory solid malignancies. - ASCO [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. BBI608-503-103HCC: A phase Ib/II clinical study of napabucasin (BBI608) in combination with sorafenib or amcasertib (BBI503) in combination with sorafenib (Sor) in adult patients with hepatocellular carcinoma (HCC). - ASCO [asco.org]
A Head-to-Head Comparison of SD-36 and Stattic for STAT3 Inhibition in Glioma
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in glioblastoma (GBM), the most aggressive form of glioma. Constitutive activation of STAT3 is a key driver of tumor cell proliferation, survival, invasion, and immunosuppression in this devastating disease. This guide provides a comprehensive comparison of two prominent STAT3-targeting small molecules, SD-36 and Stattic, to inform preclinical research and drug development efforts in glioma. While both compounds effectively inhibit the STAT3 signaling pathway, they do so through distinct mechanisms, leading to significant differences in their cellular and in vivo anti-tumor activities.
Executive Summary
This compound, a novel PROTAC (PROteolysis TArgeting Chimera), and Stattic, a well-established small-molecule inhibitor, both target the STAT3 signaling pathway but with fundamentally different modes of action. This compound functions as a STAT3 degrader, leading to the elimination of the STAT3 protein, whereas Stattic inhibits STAT3 activation by preventing its phosphorylation and dimerization. In the context of glioma, preclinical evidence strongly suggests that this compound exhibits superior potency in inhibiting cancer cell growth and inducing apoptosis compared to Stattic.
Mechanism of Action
This compound: A STAT3 Degrader
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the STAT3 protein. This induced proximity leads to the polyubiquitination of STAT3, marking it for degradation by the proteasome. This mechanism results in a rapid and sustained depletion of the total STAT3 protein pool within the cell.
Stattic: A STAT3 Inhibitor
Stattic is a non-peptidic small molecule that directly binds to the SH2 domain of STAT3. This interaction prevents the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue by upstream kinases like JAK2. Consequently, STAT3 cannot form homodimers, translocate to the nucleus, or bind to DNA to regulate the transcription of its target genes. Unlike this compound, Stattic does not reduce the overall levels of the STAT3 protein.
Performance Comparison: this compound vs. Stattic in Glioma
Experimental data from preclinical studies in glioma cell lines and xenograft models consistently demonstrate the superior anti-cancer activity of this compound over Stattic.
In Vitro Efficacy
A direct comparison in human glioma cell lines revealed that this compound is significantly more potent at reducing cell viability and inducing apoptosis than Stattic. While specific IC50 values for a direct comparison in the same study are not available, the evidence points to this compound being effective at nanomolar concentrations, whereas micromolar concentrations of Stattic are often required to observe similar effects.
| Parameter | This compound | Stattic | Reference |
| Effect on Cell Viability | More potent in decreasing survival of glioma cell lines. | Less potent compared to this compound. | |
| Apoptosis Induction | Effectively enhances apoptotic populations in glioma cell lines. | Does not apparently induce apoptosis at comparable concentrations. | |
| Effect on STAT3 Protein | Induces rapid degradation of total STAT3 protein. | Does not affect total STAT3 protein levels. |
In Vivo Efficacy
While a direct head-to-head in vivo comparison in a glioma model is not extensively documented in publicly available literature, individual studies on both compounds demonstrate their potential to inhibit tumor growth. However, the potent in vitro activity and distinct mechanism of action of this compound suggest a high potential for robust in vivo efficacy in glioma models. Studies in other cancer models have shown that this compound can achieve complete and long-lasting tumor regression.
| Parameter | This compound | Stattic |
| Reported In Vivo Activity | Demonstrated potent anti-tumor activity in xenograft models of other cancers. | Shown to reduce tumor growth in glioma xenograft models. |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of STAT3 inhibitors like this compound and Stattic in glioma research.
Cell Viability Assay (MTT Assay)
validation of SD-36's selectivity for STAT3 over other STATs
A Comparative Guide for Researchers
Signal Transducer and Activator of Transcription 3 (STAT3) is a highly sought-after therapeutic target in oncology and other diseases due to its role in promoting tumor cell survival, proliferation, and immune evasion.[1][2][3][4] However, the high degree of homology among the seven members of the STAT family presents a significant challenge for developing selective inhibitors.[2] SD-36 is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated exceptional selectivity in degrading STAT3, offering a promising new therapeutic avenue.[1][2][4][5][6] This guide provides an objective comparison of this compound's selectivity for STAT3 over other STAT proteins, supported by key experimental data and detailed protocols.
Quantitative Assessment of Selectivity
The remarkable selectivity of this compound for STAT3 is evident in both its binding affinity and its degradation efficiency. Unlike traditional inhibitors that only block a protein's function, this compound is a bifunctional molecule that recruits the cellular degradation machinery to eliminate the STAT3 protein entirely.[2][3][5][6] This is achieved by linking a STAT3-binding molecule (a derivative of the inhibitor SI-109) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][7]
Binding Affinity
Fluorescence polarization assays were utilized to determine the binding affinity of this compound to various STAT proteins. The equilibrium dissociation constant (Kd) is a measure of how tightly a molecule binds to its target; a lower Kd value indicates a stronger binding affinity. As the data below indicates, this compound binds to STAT3 with significantly higher affinity than to other STAT family members.
| Protein | Binding Affinity (Kd) | Fold Selectivity vs. STAT3 |
| STAT3 | ~44-50 nM [1][2][7] | - |
| STAT1 | ~1-2 µM[1][2] | ~20-45 fold |
| STAT4 | ~1-2 µM[1][2] | ~20-45 fold |
| Other STATs | Not specified, but weaker than STAT1/4 | >45 fold |
Cellular Degradation Potency and Selectivity
The true measure of a PROTAC's effectiveness lies in its ability to induce the degradation of the target protein within a cellular environment. The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein. Western blot analyses in various leukemia and lymphoma cell lines have demonstrated that this compound potently and selectively degrades STAT3 at low nanomolar concentrations, with minimal to no effect on the levels of other STAT proteins, even at concentrations up to 10 µM.[2][5]
| Cell Line | This compound DC50 for STAT3 | Effect on Other STATs (STAT1, 2, 4, 5, 6) at 10 µM |
| MOLM-16 | ~60 nM[2][5] | Little to no degradation[2][5] |
| SU-DHL-1 | ~28 nM[5] | Little to no degradation[2][5] |
This represents a degradation selectivity of over 100-fold for STAT3 compared to other STAT family members.[2][5] Furthermore, a comprehensive whole-cell proteome analysis revealed that out of approximately 5,500 quantified proteins, STAT3 was the only one significantly depleted following treatment with this compound.[3]
Experimental Methodologies
The validation of this compound's selectivity relies on robust and well-defined experimental protocols. The key techniques employed are detailed below.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay is used to quantify the binding affinity between this compound and purified STAT proteins.
-
Principle: The assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger protein. A small, fluorescently labeled peptide derived from a STAT3 interaction partner is used. In its free state, it tumbles rapidly, resulting in low fluorescence polarization.
-
Procedure:
-
Recombinant STAT proteins (STAT3, STAT1, STAT4, etc.) are purified.
-
A constant concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the STAT protein in the presence of varying concentrations of the competitor, this compound.
-
This compound competes with the fluorescent peptide for binding to the STAT protein's SH2 domain.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which is analogous to the dissociation constant (Kd), to determine the binding affinity of this compound for each STAT protein.[3]
Cellular Western Blot Analysis for Protein Degradation
This is the primary method used to assess the degradation selectivity of this compound in a cellular context.
-
Principle: Western blotting uses antibodies to detect the levels of specific proteins in cell lysates, allowing for the quantification of protein degradation.
-
Procedure:
-
Cancer cell lines with high levels of activated STAT3 (e.g., MOLM-16, SU-DHL-1) are cultured.[2][5]
-
Cells are treated with a range of concentrations of this compound, an inactive control compound (SD-36Me), or a vehicle control for a specified period (e.g., 4 to 18 hours).[2][5]
-
Following treatment, cells are lysed to extract total cellular proteins.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to STAT3 and other STAT family members (STAT1, STAT2, STAT4, STAT5, STAT6). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody that binds to the primary antibodies and allows for signal detection (e.g., via chemiluminescence).
-
The protein bands are visualized and quantified.
-
-
Data Analysis: The intensity of the STAT protein bands is normalized to the loading control. The percentage of protein remaining at each this compound concentration is calculated relative to the vehicle-treated control to determine the DC50 value.[8]
Visualizing the Mechanism and Workflow
To better understand the context and validation of this compound's activity, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for determining selectivity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SD-36 and JAK Inhibitors on STAT3 Modulation for Researchers
For researchers and professionals in drug development, the precise modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein presents a significant therapeutic opportunity in oncology and immunology. This guide provides a detailed comparative analysis of two distinct approaches to targeting STAT3: the novel PROTAC degrader, SD-36, and the established class of Janus kinase (JAK) inhibitors.
This document outlines the mechanisms of action, presents key quantitative data from experimental studies, and provides detailed protocols for relevant assays to facilitate a comprehensive understanding of their respective impacts on STAT3.
Introduction: Two Strategies for Targeting a Key Oncogene
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[1] Its aberrant, constitutive activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
Two primary strategies have emerged for targeting the STAT3 signaling pathway:
-
Upstream Inhibition with JAK Inhibitors: This approach focuses on inhibiting the Janus kinases (JAKs), which are upstream tyrosine kinases responsible for phosphorylating and activating STAT3.[1] By blocking JAK activity, these inhibitors prevent the initial step in STAT3 activation.
-
Direct Degradation with PROTACs: A newer strategy involves the use of Proteolysis Targeting Chimeras (PROTACs), such as this compound. These bifunctional molecules induce the degradation of the target protein, in this case, STAT3, thereby eliminating the protein entirely.[2][3]
This guide will delve into a detailed comparison of these two approaches, focusing on their effects on STAT3.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between JAK inhibitors and this compound lies in their mechanism of action on the STAT3 protein.
JAK inhibitors are small molecule drugs that bind to the ATP-binding site of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), preventing the phosphorylation of STAT3.[4] This inhibitory action is reversible and concentration-dependent. As they act upstream, JAK inhibitors do not typically affect the total cellular levels of the STAT3 protein.
This compound , on the other hand, is a PROTAC that functions as a STAT3 degrader. It is a heterobifunctional molecule that simultaneously binds to the STAT3 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[2][5] This mechanism leads to a reduction in the total cellular concentration of STAT3, affecting both its phosphorylated and unphosphorylated forms.[6][7]
Quantitative Performance Data
The efficacy of this compound and various JAK inhibitors can be quantitatively compared through metrics such as the half-maximal degradation concentration (DC50) for this compound and the half-maximal inhibitory concentration (IC50) for JAK inhibitors.
This compound: Potency of STAT3 Degradation
This compound has demonstrated potent and selective degradation of STAT3 in various cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Treatment Time | Reference |
| This compound | Molm-16 (AML) | 60 | 4 hours | [6][7] |
| This compound | SU-DHL-1 (ALCL) | 28 | 16 hours | [7] |
AML: Acute Myeloid Leukemia; ALCL: Anaplastic Large-Cell Lymphoma
JAK Inhibitors: Inhibition of JAKs and STAT3 Phosphorylation
The inhibitory activity of JAK inhibitors is typically measured against their primary kinase targets, which in turn affects the downstream phosphorylation of STAT3.
| Compound | Primary Targets | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (TYK2) | Effect on pSTAT3 | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM | 2.8 nM | 428 nM | 19 nM | Inhibition of IL-6 induced pSTAT3 | [8] |
| Tofacitinib | Pan-JAK | 15.1 nM | 77.4 nM | - | - | Suppression of pSTAT3 | [1] |
| Baricitinib | JAK1, JAK2 | - | - | - | - | Abolishes pSTAT3 | [9] |
| Filgotinib | JAK1 | >5-fold selective for JAK1 over JAK2, JAK3, TYK2 | - | - | - | Reduces TGF-β1-induced pSTAT3 | [10] |
| Upadacitinib | JAK1 | - | - | - | - | - |
Note: Direct IC50 values for STAT3 phosphorylation are not always reported and can be assay-dependent. The effect on pSTAT3 is a qualitative summary from the cited literature.
Comparative Summary of Effects on STAT3
| Feature | This compound (PROTAC Degrader) | JAK Inhibitors |
| Primary Effect on STAT3 | Degradation of total STAT3 protein | Inhibition of STAT3 phosphorylation |
| Effect on Total STAT3 Levels | Significant reduction | Generally no significant change |
| Effect on pSTAT3 Levels | Reduction (due to total protein loss) | Direct inhibition of phosphorylation |
| Mechanism of Action | Event-driven, catalytic | Occupancy-driven, stoichiometric |
| Duration of Action | Potentially longer-lasting, requires protein re-synthesis | Dependent on drug exposure |
| Selectivity | High selectivity for STAT3 over other STATs[7][11] | Variable selectivity across JAK isoforms |
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
Western Blot for Total and Phosphorylated STAT3
This protocol allows for the assessment of changes in both total and phosphorylated STAT3 levels following treatment with this compound or JAK inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-phospho-STAT3 (Tyr705)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound or JAK inhibitors for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phospho-STAT3 overnight at 4°C. A separate blot should be probed for a loading control.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
Cells transfected with a STAT3-responsive luciferase reporter construct
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the STAT3 reporter cells in a multi-well plate. After cell attachment, treat with various concentrations of this compound or JAK inhibitors.
-
Stimulation (for JAK inhibitors): For evaluating JAK inhibitors, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation and transcriptional activity.
-
Cell Lysis: After the desired incubation period, lyse the cells according to the luciferase assay kit instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or JAK inhibitors.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Visualization of Workflows and Relationships
References
- 1. Janus kinase inhibitors ameliorate clinical symptoms in patients with STAT3 gain-of-function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PathWhiz [pathbank.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SD-36 vs. SI-109 in STAT3 Targeting
A comprehensive analysis of the STAT3 degrader SD-36 and its precursor inhibitor SI-109, providing researchers in drug development with comparative performance data and detailed experimental insights.
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a high-priority target for novel drug development. This guide provides a detailed head-to-head comparison of two key molecules in the pursuit of STAT3 modulation: SI-109, a potent STAT3 SH2 domain inhibitor, and this compound, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of STAT3. This comparison is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective mechanisms and performance.
Performance at a Glance: this compound Outperforms as a STAT3 Degrader
This compound was developed from SI-109, leveraging its STAT3-binding capabilities to create a molecule that not only inhibits but actively eliminates the STAT3 protein. Experimental data consistently demonstrates the superior potency and efficacy of this compound in cellular models of cancer.
| Parameter | This compound | SI-109 | Reference |
| Mechanism of Action | STAT3 Protein Degrader (PROTAC) | STAT3 SH2 Domain Inhibitor | [1][2] |
| Binding Affinity (Ki for STAT3) | Not directly measured, utilizes SI-109 | 9 nM | [3][4] |
| STAT3 Transcriptional Activity (IC50) | 10 nM | 3 µM | [1][5] |
| Cell Growth Inhibition (IC50 in MOLM-16 cells) | 35 nM | 3 µM | [1][3] |
| STAT3 Protein Depletion (in MOLM-16 cells) | Effective at 1 µM within 5 hours | Ineffective at concentrations up to 10 µM | [5][6] |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between SI-109 and this compound lies in their interaction with the STAT3 protein and the subsequent cellular response. SI-109 functions as a competitive inhibitor, while this compound orchestrates the destruction of the STAT3 protein.
SI-109: A Conventional Inhibition Approach
SI-109 is a high-affinity, cell-permeable small molecule that targets the SH2 domain of STAT3.[2] This domain is crucial for the dimerization of STAT3, a necessary step for its activation and subsequent translocation to the nucleus to act as a transcription factor. By binding to the SH2 domain, SI-109 prevents this dimerization, thereby inhibiting the transcriptional activity of STAT3.[1][6]
This compound: Hijacking the Cellular Machinery for Degradation
This compound is a PROTAC, a bifunctional molecule that links the STAT3-binding component of SI-109 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This design allows this compound to simultaneously bind to both STAT3 and the E3 ligase complex, bringing them into close proximity. This induced proximity triggers the ubiquitination of STAT3, marking it for degradation by the proteasome. The result is the near-complete elimination of the STAT3 protein from the cell.[5]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Culture: MOLM-16 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and treated with serial dilutions of this compound or SI-109 for 72 hours.
-
Measurement: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by nonlinear regression analysis using GraphPad Prism software.
Western Blotting for STAT3 Degradation
-
Cell Lysis: MOLM-16 cells are treated with the indicated concentrations of this compound or SI-109 for the specified times. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against STAT3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
-
Transfection: HEK293T cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound or SI-109, followed by stimulation with a STAT3 activator (e.g., IL-6) for 6-8 hours.
-
Luciferase Assay: The luciferase activity is measured using the Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are determined by plotting the normalized luciferase activity against the compound concentration.
Conclusion
The direct comparison between this compound and SI-109 highlights the significant advantages of the PROTAC approach for targeting STAT3. While SI-109 is a potent inhibitor of STAT3's transcriptional activity, this compound demonstrates vastly superior cellular potency by inducing the degradation of the STAT3 protein. This leads to a more profound and sustained suppression of the STAT3 signaling pathway. For researchers and drug developers, these findings underscore the potential of targeted protein degradation as a powerful therapeutic strategy for cancers and other diseases driven by aberrant STAT3 activity. The provided experimental data and protocols offer a solid foundation for further investigation and development in this promising area of oncology research.
References
- 1. lumen.luc.edu [lumen.luc.edu]
- 2. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo (Journal Article) | OSTI.GOV [osti.gov]
- 3. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo (Journal Article) | OSTI.GOV [osti.gov]
- 6. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SD-36 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of SD-36, a potent and selective STAT3 (Signal Transducer and Activator of Transcription 3) degrader, in new cancer cell lines. It offers a comparative analysis of this compound with alternative STAT3-targeting compounds, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of STAT3 protein.[1][2] It is composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of STAT3.[1] Given the critical role of aberrant STAT3 signaling in various cancers, including hematological malignancies and solid tumors, this compound presents a promising therapeutic strategy.[2][3][4]
Comparative Performance of this compound and Alternatives
To objectively assess the efficacy of this compound, its performance can be compared against a STAT3 inhibitor (SI-109) and an inactive control molecule (SD-36Me), which is incapable of inducing STAT3 degradation.[1]
Quantitative Analysis of In Vitro Activity
The following tables summarize the reported in vitro potency of this compound and its counterparts in various cancer cell lines.
Table 1: Growth Inhibition (IC50) of STAT3-Targeting Compounds
| Cell Line | Cancer Type | This compound (nM) | SI-109 (nM) |
| MOLM-16 | Acute Myeloid Leukemia | 35 | ~3000 |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 610 | >10000 |
Data sourced from Bai L, et al. Cancer Cell. 2019.[2]
Table 2: STAT3 Degradation (DC50) of this compound
| Cell Line | Cancer Type | DC50 (nM) |
| MOLM-16 | Acute Myeloid Leukemia | 60 |
Data sourced from Sun, J., et al. J Med Chem. 2019.[1]
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound in a new cell line requires a series of robust experiments to confirm STAT3 degradation and downstream pathway modulation.
Western Blotting for STAT3 Degradation
This is the most direct method to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate the new cell line of interest and treat with a dose-range of this compound (e.g., 1 nM to 10 µM), a negative control (e.g., SD-36Me at 1 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total STAT3 and phospho-STAT3 (Tyr705). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the reduction in STAT3 protein levels relative to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or other detection methods (e.g., ELISA) to determine the amount of soluble STAT3 at each temperature.
-
Interpretation: Ligand-bound proteins are stabilized and will have a higher melting temperature. A shift in the melting curve of STAT3 in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can be used to demonstrate the this compound-dependent interaction between STAT3 and the E3 ligase component, CRBN.
Protocol:
-
Cell Treatment: Treat cells with this compound, a negative control, and a vehicle control.
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against STAT3 or CRBN overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against STAT3 and CRBN.
-
Interpretation: The presence of CRBN in the STAT3 immunoprecipitate (and vice-versa) in the this compound-treated sample confirms the formation of the ternary complex.
Visualizing Key Processes
To aid in the conceptual understanding of this compound's mechanism and the experimental approaches to validate its effects, the following diagrams are provided.
Caption: Canonical STAT3 signaling pathway and the mechanism of this compound-mediated degradation.
Caption: Experimental workflow for Western Blot analysis of STAT3 degradation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the on-target effects of this compound in new cell lines is a critical step in preclinical drug development. By employing a combination of Western blotting, CETSA, and Co-Immunoprecipitation, researchers can confidently demonstrate STAT3 degradation, direct target engagement, and the mechanism of action of this promising STAT3-targeting PROTAC. The comparative data and detailed protocols provided in this guide offer a robust framework for these essential validation studies.
References
- 1. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecular inhibitors and degraders targeting STAT3 for cancer therapy: An updated review (from 2022 to 2024) [ccspublishing.org.cn]
A Comparative Guide: The Advantages of SD-36-Mediated Protein Degradation Over Small Molecule Inhibition
In the landscape of modern drug discovery, particularly in oncology, the precise modulation of key signaling proteins is paramount. Signal Transducer and Activator of Transcription 3 (STAT3) has long been identified as a critical node in cancer cell proliferation, survival, and immune evasion, making it a high-priority therapeutic target.[1][2] Traditionally, efforts have focused on developing small molecule inhibitors (SMIs) to block its function. However, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially superior approach. This guide provides a detailed comparison of the STAT3-targeting PROTAC, SD-36, with conventional small molecule inhibitors, supported by experimental data and protocols.
Contrasting Mechanisms of Action: Inhibition vs. Degradation
Small molecule inhibitors typically function by binding to specific domains of a target protein, such as an active site or an allosteric site, thereby blocking its activity. This is an occupancy-driven mechanism, requiring sustained high concentrations of the drug to maintain therapeutic effect.[3][4] In contrast, PROTACs are bifunctional molecules that hijack the cell's own protein disposal system. This compound, for example, is composed of a ligand that binds to STAT3 (derived from the SMI SI-109), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This induced proximity leads to the ubiquitination of STAT3, marking it for degradation by the proteasome.[5][7] This catalytic, event-driven mechanism means a single PROTAC molecule can induce the degradation of multiple target proteins.[4][8]
Quantitative Comparison: this compound vs. Small Molecule Inhibitor (SI-109)
Experimental data reveals significant advantages for this compound in potency, selectivity, and efficacy when compared directly to its parent small molecule inhibitor, SI-109.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | SI-109 (SMI) | Advantage of this compound | Reference(s) |
| STAT3 Binding Affinity (Kd) | ~50 nM | ~50 nM | Similar Binding | [2][9] |
| STAT1 Binding Affinity (Kd) | ~1-2 µM | ~1-2 µM | Similar (Lower affinity) | [2][9] |
| STAT3 Degradation (DC50) | 60 nM (MOLM-16) | No degradation | Induces degradation | [5] |
| STAT3 Transcriptional Suppression (IC50) | 10 nM | ~10 µM | >1000-fold more potent | [2] |
| Cell Growth Inhibition (IC50, MOLM-16) | 35 nM | ~3 µM | ~100-fold more potent | [2] |
| Selectivity for STAT3 Degradation | Highly selective for STAT3 | N/A | Exceptional selectivity | [2][10] |
-
Potency: While both this compound and SI-109 bind to STAT3 with a similar high affinity (Kd ≈ 50 nM), this compound is vastly more potent in its functional effects.[2][9] It suppresses STAT3-dependent gene transcription at a concentration over 1000 times lower than SI-109.[2] This catalytic mechanism allows for a profound biological response at nanomolar concentrations.[4]
-
Selectivity: A key advantage of PROTACs is the potential for enhanced selectivity. While SI-109 exhibits only ~20-fold binding selectivity for STAT3 over STAT1 and STAT4, this compound induces the degradation of only the STAT3 protein, with no effect on other STAT family members.[2][10] This is because the formation of a stable ternary complex (STAT3-SD36-E3 ligase) is a prerequisite for degradation, adding an extra layer of specificity beyond simple binding affinity.[4][7]
Table 2: In Vivo Efficacy (MOLM-16 Xenograft Model)
| Treatment | Dosing Schedule | Tumor Growth Effect | Reference(s) |
| This compound | 100 mg/kg, weekly | Complete and long-lasting tumor regression | [2] |
| This compound | 50 mg/kg, twice weekly | Complete tumor regression | [2] |
| SI-109 (SMI) | 100 mg/kg, twice weekly | No effect on tumor growth | [2] |
-
Efficacy: In mouse xenograft models, this compound demonstrated remarkable anti-tumor activity, achieving complete and durable tumor regression at well-tolerated doses.[2][5][10] In stark contrast, the small molecule inhibitor SI-109 had no effect on tumor growth even at a high dosing schedule.[2] A single dose of this compound can lead to profound STAT3 protein depletion in tumors for over four days, highlighting a sustained pharmacodynamic effect not achievable with inhibitors.[2]
Key Advantages of the PROTAC Approach
The superior performance of this compound illustrates several fundamental advantages of targeted protein degradation over conventional inhibition.
-
Elimination of All Protein Functions: Inhibitors typically block only a specific function (e.g., enzymatic activity), leaving other roles, such as scaffolding, intact. Degraders eliminate the entire protein, abrogating all its functions.[3][7][11]
-
Addressing the "Undruggable" Proteome: PROTACs do not require high-affinity binding to a functional site. A weaker binding interaction is often sufficient to form the ternary complex, opening up the possibility of targeting proteins previously considered "undruggable."[4][7]
-
Overcoming Drug Resistance: Resistance to inhibitors often arises from mutations in the drug-binding site. Since PROTACs can often still bind sufficiently to mutated proteins to induce their degradation, they can overcome this common resistance mechanism.[3][8] this compound has been shown to effectively degrade mutated forms of STAT3.[2]
-
Improved Pharmacodynamics: The catalytic nature of PROTACs and the irreversible removal of the target protein can lead to a more profound and sustained biological effect, even after the drug has been cleared from circulation.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments used to evaluate this compound.
Workflow for Assessing In Vitro STAT3 Degradation
-
Cell Culture and Treatment:
-
MOLM-16 (acute myeloid leukemia) or SU-DHL-1 (anaplastic large cell lymphoma) cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cells are seeded and treated with various concentrations of this compound, the inactive control compound SD-36Me, the inhibitor SI-109, or DMSO vehicle for specified time periods (e.g., 5, 16, or 24 hours).[2][10]
-
-
Western Blot Analysis:
-
After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity relative to the loading control.
-
-
Cell Growth Inhibition Assay:
-
Cells are seeded in 96-well plates and treated with a range of compound concentrations for an extended period (e.g., 4 days).[6]
-
Cell viability is assessed using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data is normalized to DMSO-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
-
In Vivo Xenograft Tumor Model:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with tumor cells (e.g., 5 x 106 MOLM-16 cells).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
This compound or SI-109 is administered via an appropriate route (e.g., intravenous injection) at specified doses and schedules.[2][6]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
For pharmacodynamic studies, tumors are harvested at various time points after dosing to assess STAT3 protein levels by Western blot.[2]
-
Conclusion
The case of this compound versus conventional STAT3 inhibitors provides a compelling blueprint for the advantages of targeted protein degradation. By leveraging the cell's endogenous ubiquitin-proteasome system, this compound achieves a level of potency, selectivity, and in vivo efficacy that is unattainable with an occupancy-based inhibition model.[2][5] It effectively removes the STAT3 protein, leading to a more profound and durable suppression of its oncogenic signaling network.[2] For researchers and drug developers, these findings underscore the transformative potential of PROTAC technology to address challenging targets and overcome the limitations of traditional small molecule inhibitors, paving the way for a new generation of cancer therapeutics.
References
- 1. Small molecular inhibitors and degraders targeting STAT3 for cancer therapy: An updated review (from 2022 to 2024) [ccspublishing.org.cn]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. revvity.com [revvity.com]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advantages of PROTAC over traditional drugs | Blog [aurigeneservices.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
Unveiling the Specificity of SD-36: A Proteomics-Driven Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies hinges on the precise engagement of the intended molecular target while minimizing off-target effects. SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's specificity against other STAT3 inhibitors, supported by quantitative proteomics data and detailed experimental methodologies.
Performance Comparison: this compound vs. Alternative STAT3 Inhibitors
The superior potency and selectivity of this compound, a proteolysis-targeting chimera (PROTAC), are evident when compared to traditional small-molecule inhibitors of STAT3. Unlike inhibitors that only block the function of a protein, PROTACs like this compound are designed to induce the degradation of the target protein. This fundamental difference in the mechanism of action often translates to a more profound and sustained biological effect.
Quantitative analysis highlights the significant advantages of this compound. In the MOLM-16 acute myeloid leukemia cell line, this compound demonstrates a half-maximal degradation concentration (DC50) of 35 nM, showcasing its high potency in inducing STAT3 degradation.[1] In contrast, the STAT3 inhibitor SI-109, from which this compound was developed, exhibits a much weaker growth-inhibitory activity in the same cell line with a half-maximal inhibitory concentration (IC50) of approximately 3 µM.[1] This near 100-fold difference in potency underscores the efficacy of the targeted degradation approach.
The following table summarizes the available quantitative data for this compound and other notable STAT3 inhibitors.
| Compound | Mechanism of Action | Target | Cell Line | IC50/DC50 Value | Reference |
| This compound | STAT3 Degrader | STAT3 | MOLM-16 | DC50: 35 nM | [1] |
| SI-109 | STAT3 Inhibitor | STAT3 SH2 Domain | MOLM-16 | IC50: ~3 µM | [1] |
| Cryptotanshinone | STAT3 Inhibitor | STAT3 Phosphorylation | Cell-free | IC50: 4.6 µM | |
| STAT3-IN-1 | STAT3 Inhibitor | STAT3 | HT29 | IC50: 1.82 µM | |
| STAT3-IN-1 | STAT3 Inhibitor | STAT3 | MDA-MB 231 | IC50: 2.14 µM |
Proteomics-Based Specificity Analysis of this compound
Global quantitative proteomics is a powerful, unbiased method to assess the specificity of a targeted therapeutic. In a key study, the impact of this compound on the entire proteome of cancer cells was investigated. The results demonstrated the exceptional selectivity of this compound for its intended target. Out of approximately 5,500 proteins quantified, STAT3 was the only protein whose levels were significantly decreased.[1] This high degree of selectivity is crucial for minimizing potential off-target effects and associated toxicities in a clinical setting.
In contrast to its targeted degradation of STAT3, the precursor inhibitor SI-109, while showing a binding preference for STAT3, also exhibits binding to other STAT family members, such as STAT1 and STAT4, with only a ~20-fold selectivity.[1] this compound, however, exclusively degrades STAT3, showcasing the enhanced specificity that can be achieved through the PROTAC modality.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are essential. Below are representative methodologies for key experiments in the specificity analysis of a targeted protein degrader like this compound.
Global Proteomics for Specificity Analysis
-
Cell Culture and Treatment: Human cancer cell lines (e.g., MOLM-16) are cultured under standard conditions. Cells are then treated with the compound of interest (e.g., this compound at a concentration approximately 10-fold above its DC50) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours) to allow for maximal protein degradation.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein stability. The total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: A fixed amount of protein from each sample is reduced, alkylated, and then digested into peptides using a sequence-specific protease, most commonly trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): For multiplexed quantitative proteomics, the resulting peptide mixtures are labeled with isobaric mass tags. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, reducing experimental variability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined, fractionated using high-pH reversed-phase liquid chromatography, and then analyzed by nano-LC-MS/MS. The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both precursor ion and fragment ion spectra.
-
Data Analysis: The raw mass spectrometry data is processed using a specialized software suite (e.g., MaxQuant, Proteome Discoverer). Peptides and proteins are identified by searching the acquired spectra against a comprehensive protein database (e.g., UniProt). The reporter ion intensities from the isobaric tags are used to quantify the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that show a significant change in abundance upon treatment with the degrader.
Western Blotting for Target Validation
-
Sample Preparation: Cells are treated and lysed as described for the proteomics experiment. Protein concentrations are normalized to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-STAT3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading across lanes.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured using a digital imager, and the band intensities are quantified to determine the relative protein levels.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and the proteomics workflow for specificity analysis.
JAK-STAT Signaling Pathway
Proteomics Workflow for Specificity Analysis
References
Unveiling the Downstream Consequences: A Comparative Guide to SD-36 and Other STAT3 Modulators
For researchers, scientists, and drug development professionals navigating the complex landscape of STAT3-targeted therapies, a nuanced understanding of the downstream effects of different modulators is paramount. This guide provides a comprehensive comparison of SD-36, a novel STAT3 degrader, with other prominent STAT3 inhibitors, supported by experimental data to illuminate their distinct mechanisms and cellular consequences.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. While various small molecule inhibitors have been developed to target STAT3 activity, the emergence of targeted protein degradation technology, exemplified by molecules like this compound, offers a novel and potent alternative. This guide will delve into the downstream effects of this compound in comparison to other well-documented STAT3 modulators, including Stattic, Niclosamide, Cryptotanshinone, BP-1-102, and JSI-124, as well as the contrasting effects of the PARP inhibitor Olaparib.
Comparative Analysis of Downstream Effects
The efficacy of a STAT3 modulator is ultimately determined by its impact on downstream signaling pathways and cellular functions. The following tables summarize key quantitative data comparing the performance of this compound and other selected STAT3 modulators.
| Modulator | Mechanism of Action | Target | IC50 / DC50 / Kd | Cell Line(s) | Reference(s) |
| This compound | PROTAC Degrader | STAT3 | DC50: 28 nM | SU-DHL-1 | [3] |
| Kd: ~50 nM | - | [4] | |||
| IC50 (Transcription): 10 nM | Reporter cell line | [1] | |||
| Stattic | Small Molecule Inhibitor | STAT3 SH2 Domain | IC50: 5.1 µM (in vitro) | - | |
| Niclosamide | Small Molecule Inhibitor | STAT3 | IC50: 0.4 µM | HCT116 | [5] |
| IC50: 2.9 µM | SW620 | [5] | |||
| Cryptotanshinone | Small Molecule Inhibitor | STAT3 | IC50: 4.6 µM (in vitro) | - | [6] |
| GI50: 7 µM | DU145 | [6] | |||
| BP-1-102 | Small Molecule Inhibitor | STAT3 | IC50: 6.8 µM (in vitro) | - | [7] |
| Kd: 504 nM | - | [8] | |||
| JSI-124 (Cucurbitacin I) | Small Molecule Inhibitor | JAK/STAT3 | IC50: 500 nM | A549 | [9] |
| Olaparib | PARP Inhibitor | PARP | Activates STAT3 | Ovarian cancer cells | [10] |
Table 1: Comparative Quantitative Data of STAT3 Modulators. This table highlights the different mechanisms of action and potencies of various STAT3 modulators. PROTAC degrader this compound shows high potency in degrading STAT3 and inhibiting its transcriptional activity. Small molecule inhibitors exhibit a range of potencies. Olaparib, a PARP inhibitor, is included to showcase its contrasting effect of activating STAT3.
| Modulator | Effect on STAT3 Phosphorylation (pSTAT3) | Effect on Downstream Target Genes (e.g., Bcl-xL, Cyclin D1, Survivin) | Cellular Phenotype | Reference(s) |
| This compound | Depletes total and phosphorylated STAT3 | Profound suppression of STAT3 target gene transcription | Induces cell cycle arrest and/or apoptosis | [1][2] |
| Stattic | Inhibits STAT3 phosphorylation (Tyr705) | Downregulation of STAT3 target genes | Induces apoptosis | |
| Niclosamide | Suppresses STAT3 phosphorylation (Tyr705) | Downregulates Mcl-1 and Survivin | Induces apoptosis, enhances drug sensitivity | [11] |
| Cryptotanshinone | Inhibits STAT3 phosphorylation (Tyr705) | Downregulates Bcl-xL, Cyclin D1, Survivin | Induces G0/G1 cell cycle arrest and apoptosis | [12][13] |
| BP-1-102 | Inhibits STAT3 phosphorylation | Suppresses c-Myc, Cyclin D1, Bcl-xL, Survivin | Inhibits growth, survival, migration, and invasion | [7][14] |
| JSI-124 (Cucurbitacin I) | Suppresses STAT3 phosphorylation (Ser727) | Decreases XIAP expression | Induces apoptosis and cell cycle arrest | [15] |
| Olaparib | Increases STAT3 phosphorylation | Upregulates BIRC5, MMP9, CCND1, BCL2L1 | Promotes proliferation and anti-apoptosis | [10] |
Table 2: Downstream Cellular Effects of STAT3 Modulators. This table details the impact of each modulator on key downstream events. This compound leads to the complete removal of STAT3 protein, resulting in a significant shutdown of its transcriptional network. The inhibitors primarily block STAT3 phosphorylation, leading to the downregulation of pro-survival and pro-proliferative genes. Olaparib's activation of STAT3 signaling leads to the upregulation of genes that can contribute to therapy resistance.
Signaling Pathways and Experimental Workflows
To understand the context of these downstream effects, it is crucial to visualize the STAT3 signaling pathway and the experimental workflows used to assess the efficacy of these modulators.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of constitutive activation of STAT3 by curcurbitacin-I (JSI-124) sensitized human B-leukemia cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SD-36: A Guide for Laboratory Professionals
Cambridge, MA – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to proper disposal procedures for all chemical compounds, including the STAT3 degrader SD-36. Although classified as a non-hazardous substance, responsible management of its waste is a critical component of laboratory safety and regulatory compliance.
This document provides essential, immediate safety and logistical information, offering step-by-step guidance for the proper disposal of this compound.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed during handling and disposal.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Contact: In case of eye or skin contact, rinse thoroughly with large amounts of water and seek medical attention if irritation persists.[1]
-
Ingestion: If ingested, wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 2429877-44-9 | [1] |
| Molecular Formula | C59H62F2N9O12P | [1] |
| Molecular Weight | 1158.15 g/mol | [1] |
| Recommended Storage | -80°C, stored under nitrogen | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide a clear, compliant pathway for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as unused product, contaminated gloves, weigh boats, and pipette tips, into a designated, clearly labeled, and sealed waste container.
-
The container should be labeled as "Non-Hazardous Chemical Waste" and should also explicitly state "this compound Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and solvents used for rinsing glassware, in a separate, sealed, and clearly labeled container.
-
The container should be labeled as "Non-Hazardous Liquid Chemical Waste" and should also explicitly state "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
2. Decontamination of Glassware and Equipment:
-
Rinse all glassware and equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the solvent rinse as liquid waste, following the procedure outlined above.
-
After the initial solvent rinse, wash the glassware and equipment with soap and water.
3. Final Disposal:
-
All this compound waste, both solid and liquid, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the collected waste containers.
-
Provide the EHS office with a completed waste manifest, accurately describing the contents of the waste containers.
Experimental Protocols and Visualizations
To further enhance understanding and procedural clarity, the following sections detail the mechanism of action of this compound and provide a logical workflow for its disposal.
Mechanism of Action: STAT3 Degradation by this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the STAT3 protein. It functions by hijacking the cell's natural protein disposal system. The this compound molecule has two key binding domains: one that binds to the STAT3 protein and another that binds to an E3 ubiquitin ligase. This binding brings the E3 ligase into close proximity with the STAT3 protein, leading to the ubiquitination of STAT3. The ubiquitinated STAT3 is then recognized and degraded by the proteasome.
Caption: Mechanism of Action of this compound as a STAT3 PROTAC degrader.
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
